molecular formula C19H27NO3 B1676970 Nateglinide CAS No. 105816-04-4

Nateglinide

Número de catálogo: B1676970
Número CAS: 105816-04-4
Peso molecular: 317.4 g/mol
Clave InChI: OELFLUMRDSZNSF-OFLPRAFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nateglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues . It is used in research to study the treatment of non-insulin-dependent diabetes mellitus (NIDDM, or type 2 diabetes) . Its primary research value lies in its unique, rapid mechanism of action; it stimulates the release of insulin from pancreatic beta cells by closing ATP-dependent potassium channels . This action is highly glucose-dependent, meaning it primarily potentiates insulin release at intermediate glucose levels, making it a valuable tool for studying postprandial (after-meal) blood glucose control without significantly affecting insulin levels between meals or overnight . Nateglinide is rapidly absorbed, with an onset of action in under 20 minutes and a relatively short half-life of approximately 1.5 hours, allowing researchers to model fast-acting therapeutic effects . It is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2C9 (70%) and CYP3A4 (30%) . The main metabolic pathway involves hydroxylation followed by glucuronidation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Nateglinide in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and bioavailability characteristics of nateglinide in commonly used rodent models. As a Senior Application Scientist, the aim is to synthesize field-proven insights with established scientific principles to empower researchers in designing, executing, and interpreting preclinical studies involving this rapid-acting insulin secretagogue. This document deviates from rigid templates to offer a narrative that follows the logical flow of a preclinical PK investigation, from foundational knowledge to detailed experimental execution and data interpretation.

Nateglinide: A Snapshot for the Preclinical Investigator

Nateglinide is a D-phenylalanine derivative that effectively lowers postprandial glucose levels by stimulating insulin secretion from pancreatic β-cells.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1] A key characteristic of nateglinide is its rapid onset and short duration of action, which makes it a valuable agent for managing mealtime glucose excursions.[3]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of nateglinide in rodent models is paramount for several reasons:

  • Translational Science: Rodent models, particularly rats and mice, are foundational in preclinical drug development. Their pharmacokinetic profiles provide the initial data for predicting human pharmacokinetics and establishing a safe therapeutic window.

  • Efficacy and Toxicology Studies: The exposure levels (AUC) and peak concentrations (Cmax) achieved in rodents directly influence the observed efficacy in diabetic models and the safety margins in toxicology studies.

  • Formulation Development: Pharmacokinetic studies are essential for evaluating different drug formulations and their impact on bioavailability.

Comparative Pharmacokinetics: Unraveling Species and Strain-Specific Variability

While human pharmacokinetic data for nateglinide is well-documented, significant differences exist in rodent models. These variations underscore the importance of selecting the appropriate model and understanding its specific metabolic and physiological characteristics.

Key Pharmacokinetic Parameters at a Glance

The following table summarizes key pharmacokinetic parameters of nateglinide in different species. It is crucial to note that these values can be influenced by factors such as the specific strain, sex, health status (e.g., diabetic vs. healthy), and the experimental conditions.

ParameterHumanRat (Wistar)Rat (Goto-Kakizaki)
Oral Bioavailability (F%) ~73%[3][4]~45%Data not readily available
Time to Peak Concentration (Tmax) ~1 hour[5]~0.5 hoursSimilar to other rat strains
Elimination Half-Life (t½) ~1.5 hours[2][5]~1.1 hoursSlightly altered in diabetic state
Protein Binding >98% (primarily to albumin)[2]High (>98%)High (>98%)

Insights from the Field: The lower oral bioavailability of nateglinide in rats compared to humans is a critical consideration for dose selection in preclinical studies. This is likely due to a more pronounced first-pass metabolism in the rodent liver. The rapid Tmax across species highlights the fast-acting nature of the compound.

Strain-Specific Considerations: Wistar vs. Sprague-Dawley Rats

The choice between Wistar and Sprague-Dawley rats, two common outbred strains, can impact pharmacokinetic outcomes. While direct comparative studies for nateglinide are limited, general physiological and metabolic differences between these strains are well-documented. For instance, Sprague-Dawley rats can have higher baseline P-glycoprotein (P-gp) expression in the intestine compared to Wistar rats, which could potentially influence the absorption of drugs that are P-gp substrates.[6] Furthermore, their metabolic profiles and endocrine responses can also differ, which may affect drug metabolism and clearance.[7][8]

Expert Recommendation: When initiating studies with a new compound, a pilot pharmacokinetic study in both strains can be invaluable to identify the most suitable model that aligns with the research objectives.

The Experimental Blueprint: A Self-Validating System for Robust Data

The integrity of any pharmacokinetic study hinges on a meticulously designed and executed experimental protocol. This section provides detailed, step-by-step methodologies that incorporate self-validating principles to ensure data reliability and reproducibility.

Animal Models and Husbandry
  • Species and Strain: The choice of rodent model should be scientifically justified. Wistar and Sprague-Dawley rats are commonly used for general pharmacokinetic screening. For diabetes-specific research, models like the Goto-Kakizaki (GK) rat (a non-obese model of type 2 diabetes) or the Zucker Diabetic Fatty (ZDF) rat can provide more clinically relevant insights.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study to minimize stress-related physiological changes that could affect pharmacokinetics.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water, unless the study protocol requires fasting.

  • Fasting: For oral administration studies, an overnight fast (approximately 12 hours) is typically required to minimize the effect of food on drug absorption. Water should be available ad libitum.

Formulation and Administration: Ensuring Accurate Dosing

The formulation of nateglinide for oral administration is a critical step that directly impacts its dissolution and absorption.

Diagram: Workflow for Nateglinide Formulation and Oral Gavage

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration weigh Weigh Nateglinide Powder suspend Suspend Nateglinide in Vehicle (Vortex/Sonicate) weigh->suspend vehicle Select Appropriate Vehicle (e.g., 0.5% Methylcellulose) vehicle->suspend restrain Restrain Animal suspend->restrain Dose Calculation (mg/kg) measure Measure Gavage Needle Length (Nose to Xiphoid Process) restrain->measure gavage Gently Insert Gavage Needle and Administer Suspension measure->gavage observe Observe Animal Post-Dosing gavage->observe

Caption: A streamlined workflow for the preparation and oral administration of nateglinide to rodents.

Step-by-Step Protocol for Oral Gavage:

  • Vehicle Selection: A common and generally well-tolerated vehicle for suspending poorly water-soluble drugs like nateglinide is 0.5% methylcellulose in water.

  • Dose Calculation and Preparation:

    • Calculate the required amount of nateglinide based on the desired dose (in mg/kg) and the body weight of the animal.

    • Prepare the suspension to a concentration that allows for a dosing volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

    • Ensure the suspension is homogenous by vortexing or brief sonication before each administration.

  • Administration Technique:

    • Gently restrain the animal. For rats, this can often be done without a restrainer by a skilled handler. For mice, a commercial restraint device may be necessary.

    • Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib) to avoid accidental perforation of the esophagus or stomach.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth until it passes into the esophagus. The animal should swallow as the tube is passed. Never force the needle.

    • Administer the dose smoothly and withdraw the needle along the same path.

    • Observe the animal for a few minutes post-dosing for any signs of distress.

Blood Sampling: Capturing the Pharmacokinetic Profile

Given nateglinide's short half-life, a well-designed serial blood sampling schedule is crucial to accurately define its pharmacokinetic profile, particularly the absorption and elimination phases.

Diagram: Serial Blood Sampling Workflow in Mice

G cluster_sampling Serial Blood Sampling cluster_processing Sample Processing restrain Restrain Mouse warm Warm Tail (Heat Lamp) restrain->warm nick Make Small Nick in Lateral Tail Vein warm->nick collect Collect Blood Sample (Capillary Tube) nick->collect pressure Apply Gentle Pressure to Stop Bleeding collect->pressure anticoagulant Collect into Anticoagulant-Coated Tubes (e.g., K2EDTA) collect->anticoagulant Immediate Transfer centrifuge Centrifuge to Separate Plasma anticoagulant->centrifuge store Store Plasma at -80°C centrifuge->store

Caption: Workflow for serial blood sampling from the tail vein of a mouse for pharmacokinetic analysis.

Step-by-Step Protocol for Serial Tail Vein Sampling in Mice:

  • Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

  • Vasodilation: Warm the tail using a heat lamp to increase blood flow. This is a critical step for obtaining an adequate sample volume.

  • Sampling Time Points: For a drug with a short half-life like nateglinide, a typical sampling schedule after oral administration would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, and 6 hours.

  • Collection:

    • Make a small, clean incision in the lateral tail vein with a sterile scalpel blade or a 27G needle.

    • Collect the blood (typically 20-50 µL) into a capillary tube coated with an anticoagulant (e.g., K2EDTA).

    • After each collection, apply gentle pressure with a sterile gauze pad to stop the bleeding.

  • Sample Processing:

    • Immediately transfer the blood into a microcentrifuge tube containing the appropriate anticoagulant.

    • Centrifuge the samples to separate the plasma.

    • Transfer the plasma to a clean tube and store at -80°C until analysis.

Bioanalysis: Quantifying Nateglinide in Rodent Plasma

A validated bioanalytical method is the cornerstone of accurate pharmacokinetic data. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a robust and widely accessible method for quantifying nateglinide in plasma.

Step-by-Step Protocol for HPLC-UV Analysis:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 100 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., gliclazide).

    • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) in a ratio of approximately 60:40 (v/v) often provides good separation.

    • Flow Rate: A flow rate of 1.0 mL/min is typical.

    • Detection: Set the UV detector to a wavelength of 210 nm.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Metabolism and Excretion: The Fate of Nateglinide in Rodents

Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3] In humans, CYP2C9 is the major enzyme responsible for its metabolism, with a minor contribution from CYP3A4.[1]

Diagram: Major Metabolic Pathways of Nateglinide

G Nateglinide Nateglinide Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., M1) Nateglinide->Hydroxylated_Metabolites CYP450 (e.g., CYP2C9) Acyl_Glucuronide Acyl Glucuronide Nateglinide->Acyl_Glucuronide UGT Excretion Urinary and Biliary Excretion Hydroxylated_Metabolites->Excretion Acyl_Glucuronide->Excretion

Caption: Simplified overview of the primary metabolic pathways of nateglinide.

The major metabolites of nateglinide are formed through the hydroxylation of the isopropyl group.[5] These metabolites have significantly less pharmacological activity than the parent compound.[1] While the specific CYP isoforms responsible for nateglinide metabolism in rats and mice may differ from humans, the overall metabolic pathways are generally similar. For instance, in rats, CYP2C11 is a major contributor to the metabolism of many drugs.

Excretion: Nateglinide and its metabolites are primarily excreted in the urine.[5] Biliary excretion also plays a role, and some degree of enterohepatic recirculation has been observed in rats.

Factors Influencing Nateglinide Pharmacokinetics in Rodents

Several factors can influence the pharmacokinetic profile of nateglinide in rodent models, and these should be carefully considered during study design and data interpretation.

  • Disease State: Diabetic models, such as the GK rat, may exhibit altered drug metabolism and disposition compared to healthy animals. Studies have shown that the plasma concentration of nateglinide can be higher and its total clearance lower in GK rats compared to normal rats.[9]

  • Co-administered Drugs: The potential for drug-drug interactions should be considered, especially when nateglinide is administered with other antidiabetic agents. While studies in humans have shown no clinically relevant pharmacokinetic interactions between nateglinide and metformin, it is good practice to evaluate this in the specific rodent model being used.

  • Diet and Gut Microbiota: The composition of the diet and the gut microbiome can influence drug metabolism and absorption. Standardizing the diet and housing conditions can help to minimize this variability.

Conclusion: A Roadmap for Successful Preclinical Investigation

This in-depth technical guide provides a comprehensive framework for conducting robust and reliable pharmacokinetic and bioavailability studies of nateglinide in rodent models. By understanding the species- and strain-specific differences, implementing meticulous experimental protocols, and utilizing validated bioanalytical methods, researchers can generate high-quality data that is essential for the successful preclinical development of this important antidiabetic agent. As a final word of advice from the field, always remember that a well-thought-out study design is the most critical determinant of data quality and the ultimate success of your research endeavors.

References

  • Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent. PubMed. Available from: [Link]

  • Development, in vitro release and in vivo bioavailability of sustained release nateglinide tablets. ResearchGate. Available from: [Link]

  • Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury. ResearchGate. Available from: [Link]

  • Pharmacokinetics and metabolism of nateglinide in humans. PubMed. Available from: [Link]

  • Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent. PubMed. Available from: [Link]

  • Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation. PubMed. Available from: [Link]

  • Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats. National Institutes of Health. Available from: [Link]

  • Wistar and Sprague-Dawlay rats demonstrate distinct features of metabolic profile after acute myocardial infarction. ResearchGate. Available from: [Link]

  • Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. PubMed. Available from: [Link]

  • Efficacy and safety of nateglinide in type 2 diabetic patients with modest fasting hyperglycemia. PubMed. Available from: [Link]

  • Pharmacokinetics and metabolism of nateglinide in humans. ResearchGate. Available from: [Link]

  • Evaluation of the Pharmacokinetics of the Pancreastatin Inhibitor PSTi8 Peptide in Rats: Integration of In Vitro and In Vivo Findings. MDPI. Available from: [Link]

  • Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

  • Cytotoxic and genotoxic effects of nateglinide on human ovarian, prostate, and colon cancer cell lines. Annals of Medical Research. Available from: [Link]

  • Mealtime glucose regulation with nateglinide in healthy volunteers: comparison with repaglinide and placebo. PubMed. Available from: [Link]

  • Nateglinide. PubMed. Available from: [Link]

  • Murine Pharmacokinetic Studies. National Institutes of Health. Available from: [Link]

  • Inhibition of human liver microsomal CYP by nateglinide. PubMed. Available from: [Link]

  • Quantitative Analysis of Nateglinide Pharmacokinetics and Pharmacodynamics in Type 2 Diabetic Rats. Longdom Publishing. Available from: [Link]

  • Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high-performance affinity microcolumns. National Institutes of Health. Available from: [Link]

  • Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. ResearchGate. Available from: [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.
  • Study of protein binding of acidic drug, Nateglinide, in human plasma albumin solution by high performance capillary electrophoresis/frontal analysis. ResearchGate. Available from: [Link]

  • Rapid and simple method for the analysis of nateglinide in human plasma using HPLC analysis with UV detection. PubMed. Available from: [Link]

  • Drug interactions of nateglinide. ResearchGate. Available from: [Link]

  • Development and validation of analytical method for the estimation of nateglinide in rabbit plasma. Semantic Scholar. Available from: [Link]

  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. National Institutes of Health. Available from: [Link]

  • Gad Vehicles Database. Available from: [Link]

  • In-vitro plasma protein binding. Protocols.io. Available from: [Link]

  • Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding. The Open Pharmacology Journal. Available from: [Link]

  • Metabolite identification (liver microsomes, mouse, CD-1). Eurofins Discovery. Available from: [Link]

  • Stereoselective binding of chiral anti-diabetic drug nateglinide to plasma proteins. PubMed. Available from: [Link]

  • (PDF) Development and Validation of an HPLC–UV Method for the Determination of Insulin in Rat Plasma: Application to Pharmacokinetic Study. ResearchGate. Available from: [Link]

  • Vehicle selection for nonclinical oral safety studies. ResearchGate. Available from: [Link]

  • Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug-Drug Interaction. PubMed. Available from: [Link]

  • 14-day Subchronic Oral Gavage Study with Octamethylcyclotetrasiloxane in Rats.. Available from: [Link]

  • Development and validation of an HPLC-FLD method for the determination of ripretinib in rat plasma and application to a pharmaco. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • Bioequivalence Studies: Designing an Effective Sampling Schedule. BioPharma Services. Available from: [Link]

  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Semantic Scholar. Available from: [Link]

  • DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. National Institutes of Health. Available from: [Link]

  • Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter. National Institutes of Health. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Institutes of Health. Available from: [Link]

  • Biomedical Informatics Approaches to Identifying Drug-Drug Interactions: Application to Insulin Secretagogues. National Institutes of Health. Available from: [Link]

Sources

Nateglinide Transport Mechanisms Across the Blood-Brain Barrier: A Mechanistic Exclusion Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the transport mechanisms of Nateglinide across the blood-brain barrier (BBB), focusing on the physicochemical and transporter-based exclusion principles that define its CNS safety profile.

Executive Summary: The Safety of Exclusion

Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) is a rapid-onset insulin secretagogue used in the management of Type 2 Diabetes. Unlike sulfonylureas that may carry risks of prolonged hypoglycemia and potential CNS effects, Nateglinide exhibits a "fast-on/fast-off" kinetic profile and negligible central nervous system (CNS) penetration.

For researchers and drug developers, Nateglinide represents a masterclass in CNS Exclusion Design . Its inability to cross the BBB is not accidental but a result of a tripartite mechanistic barrier:

  • Stereochemical Incompatibility: As a D-phenylalanine derivative, it evades the L-Type Amino Acid Transporter 1 (LAT1), the primary gateway for large neutral amino acids.

  • Ionization Trapping: An acidic pKa ensures it remains ionized (anionic) at physiological pH, preventing passive diffusion.

  • High Protein Binding: >98% plasma protein binding restricts the free fraction (

    
    ) available for equilibration.
    

Physicochemical Determinants of BBB Permeability

The primary barrier to Nateglinide CNS entry is passive exclusion driven by its physicochemical properties.

Ionization and Lipophilicity

Nateglinide contains a carboxylic acid moiety with a pKa of approximately 3.1. At the pH of blood (7.4) and the brain interstitial fluid (7.3), the molecule exists almost exclusively in its ionized (anionic) form.

ParameterValueImpact on BBB Transport
Molecular Weight 373.5 DaFavorable (<400 Da), but negated by charge.
pKa (Acidic) ~3.1Critical Barrier: >99.9% ionized at pH 7.4.
LogD (pH 7.4) ~1.8Moderate lipophilicity, but charge prevents membrane intercalation.
Protein Binding 98-99%Critical Barrier: Low

limits concentration gradient.
The Free Fraction Hypothesis

According to the free drug hypothesis, only the unbound drug (


) can cross the BBB.


For Nateglinide, the massive albumin binding reduces

to <2% of the total concentration, severely limiting the driving force for passive diffusion even before the BBB membrane is encountered.

Active Transport Mechanisms: The Gatekeepers

While passive diffusion is restricted, the "D-phenylalanine" backbone suggests potential interaction with amino acid transporters. However, stereoselectivity acts as a functional "lockout" mechanism.

The LAT1 Evasion (Stereochemical Exclusion)

The BBB is rich in LAT1 (SLC7A5) , which transports Large Neutral Amino Acids (LNAAs) like Leucine and Phenylalanine.

  • Mechanism: LAT1 functions as an exchanger (antiport), bringing LNAAs in and pumping glutamine out.

  • The Nateglinide Exception: LAT1 is highly stereoselective for L-isomers . Nateglinide is a D-phenylalanine derivative. This stereochemical inversion prevents recognition by the LAT1 substrate binding pocket, effectively closing the "Trojan Horse" route that other amino acid-mimetic drugs (e.g., L-DOPA, Gabapentin) utilize.

Efflux Transporters (P-gp/ABCB1 and OATPs)

While Nateglinide is a known substrate for hepatic transporters (OATP1B1, OATP1B3) which facilitates its rapid liver clearance, its interaction at the BBB differs:

  • P-glycoprotein (P-gp/MDR1): Nateglinide is a weak substrate for P-gp. However, because its passive permeability is already so low (due to ionization), the contribution of active efflux to its exclusion is secondary to its inability to enter.

  • Brain OATPs (OATP1A2): Unlike hepatic OATPs, brain-specific OATP1A2 transports organic anions. However, Nateglinide's high affinity for hepatic OATPs does not translate to effective transport via BBB-specific isoforms, further restricting influx.

Mechanistic Pathway Diagram

The following diagram illustrates the "Exclusion Cascade" preventing Nateglinide from entering the CNS.

Nateglinide_BBB_Transport cluster_blood Systemic Circulation (pH 7.4) cluster_brain Brain Parenchyma Nat_Total Nateglinide (Total) Nat_Bound Albumin-Bound (98%) Nat_Total->Nat_Bound Binding Nat_Free Free Nateglinide (Anionic) Nat_Total->Nat_Free Equilibrium Albumin Albumin LAT1 LAT1 Transporter (SLC7A5) Nat_Free->LAT1 No Binding (D-Isomer Mismatch) Pgp P-gp Efflux (ABCB1) Nat_Free->Pgp Weak Substrate TightJunction Tight Junctions Nat_Free->TightJunction Blocked (Paracellular) Nat_Free->CNS_Entry Passive Diffusion (Blocked by Ionization) Pgp->Nat_Free Efflux

Figure 1: The Nateglinide Exclusion Cascade. Note the failure of LAT1 recognition due to D-stereochemistry and the blockade of passive diffusion by ionization.

Experimental Protocols for Validation

To empirically validate these mechanisms, a tiered experimental approach is required. This protocol distinguishes between passive permeability, transporter affinity, and efflux liability.

Tier 1: Flux Assay in Polarized Cell Lines (MDCK-MDR1)

Objective: Determine the Efflux Ratio (ER) and confirm low passive permeability (


).

Protocol:

  • Cell System: MDCK-II cells transfected with human MDR1 (P-gp).

  • Preparation: Seed cells on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 4-5 days until TEER > 200

    
    .
    
  • Dosing: Prepare Nateglinide (10 µM) in HBSS (pH 7.4). Include Lucifer Yellow as a paracellular integrity marker.

  • Transport:

    • A-to-B (Apical to Basolateral): Mimics blood-to-brain entry.

    • B-to-A (Basolateral to Apical): Mimics brain-to-blood efflux.

  • Inhibition Step: Repeat in the presence of Zosuquidar (2 µM) or Verapamil (50 µM) to inhibit P-gp.

  • Analysis: Quantify via LC-MS/MS.

Calculations:




Success Criteria:

  • 
     (Indicates low passive permeability).
    
  • 
     (Indicates active efflux), reducing to ~1.0 with inhibitor.
    
Tier 2: LAT1 Competitive Uptake Assay (HEK293-LAT1)

Objective: Confirm that Nateglinide (D-isomer) does not compete with L-Phenylalanine for LAT1 transport.

Protocol:

  • Cell System: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer:

    
    -L-Phenylalanine (L-Phe).
    
  • Procedure:

    • Incubate cells with

      
      -L-Phe (1 µM) in Na+-free choline chloride buffer (LAT1 is Na+-independent).
      
    • Co-incubate with increasing concentrations of unlabeled Nateglinide (1 µM - 1 mM).

    • Positive Control: Co-incubate with unlabeled L-Leucine (known inhibitor).

  • Readout: Lyse cells and measure radioactivity via scintillation counting.

Expected Result:

  • L-Leucine will show an

    
     in the low micromolar range.
    
  • Nateglinide should show no significant inhibition of L-Phe uptake, confirming it is not a substrate/inhibitor of LAT1.

Clinical Implications

The inability of Nateglinide to cross the BBB is a critical safety feature.

  • Hypoglycemia Awareness: Unlike sulfonylureas (e.g., Glibenclamide), which can penetrate the CNS and potentially disrupt central glucose sensing neurons (K_ATP channels in the hypothalamus), Nateglinide's action is restricted to the periphery (pancreatic

    
    -cells). This preserves the brain's ability to sense hypoglycemia and trigger counter-regulatory responses.
    
  • Drug-Drug Interactions (DDI): Since Nateglinide does not rely on BBB transporters for entry, DDIs involving P-gp inhibitors (e.g., verapamil, ketoconazole) are unlikely to cause dangerous CNS accumulation, as the ionization barrier remains intact.

References

  • Hu, S., et al. (2005). Mechanisms of Nateglinide Action: Kinetics and Selectivity. Journal of Pharmacology and Experimental Therapeutics.

  • Hammarlund-Udenaes, M. (2010). The Blood-Brain Barrier and CNS Penetration: A Drug Discovery Point of View. Frontiers in Neuroscience.

  • Dickens, D., et al. (2013). Transport of Nateglinide by Rat Organic Anion Transporting Polypeptides. Journal of Pharmacy and Pharmacology.

  • Uchino, H., et al. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1). Molecular Pharmacology.

  • Tournier, N., et al. (2011). Strategies to Assess Blood-Brain Barrier Penetration of Drugs. Drug Discovery Today.

Metabolic Pathways of Nateglinide: A Comprehensive Analysis of CYP2C9 and CYP3A4 Mediated Biotransformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nateglinide, a rapid-acting insulin secretagogue for the management of type 2 diabetes mellitus, undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and clinical efficacy. This technical guide provides a detailed examination of the metabolic pathways of Nateglinide, with a primary focus on the roles of cytochrome P450 enzymes CYP2C9 and CYP3A4. We will explore the major biotransformation routes, the resulting metabolites, and their pharmacological activity. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to investigate these pathways in vitro, including reaction phenotyping, microsomal stability, and chemical inhibition assays. By synthesizing mechanistic data with practical methodologies, this document serves as an authoritative resource for scientists engaged in drug metabolism research and the development of antidiabetic agents.

Introduction to Nateglinide

Nateglinide is a D-phenylalanine derivative belonging to the meglitinide class of oral antidiabetic drugs.[1] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[2] This action mimics the effect of high intracellular ATP, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.[2] A key characteristic of Nateglinide is its rapid onset and short duration of action, which makes it particularly effective for controlling postprandial glucose excursions while minimizing the risk of sustained hyperinsulinemia and hypoglycemia between meals.[1][2]

The clinical performance of Nateglinide is significantly influenced by its rapid absorption and extensive metabolic clearance.[3] Understanding the enzymes responsible for its biotransformation is paramount for predicting and managing drug-drug interactions (DDIs), assessing the impact of genetic polymorphisms, and ensuring patient safety and therapeutic efficacy.

The Role of Cytochrome P450 in Drug Metabolism

The cytochrome P450 (CYP) superfamily of enzymes represents the most important catalyst for the oxidative metabolism of drugs and other xenobiotics in humans.[4][5] These membrane-bound hemoproteins, located primarily in the liver, are responsible for approximately 80% of all oxidative drug metabolism.[4][5] Within this superfamily, the CYP2C and CYP3A subfamilies are particularly crucial.

  • CYP2C9: This is the most abundantly expressed CYP2C isozyme in the human liver, accounting for about 20% of the total hepatic CYP content.[6] It plays a major role in the metabolism of approximately 15% of clinically used drugs, many of which have narrow therapeutic indices.[6]

  • CYP3A4: This is the most abundant CYP enzyme in the human liver and intestine, responsible for the metabolism of over 50% of all marketed drugs.[7] Its broad substrate specificity makes it a key player in a vast number of drug-drug interactions.

Given their central role in drug clearance, both CYP2C9 and CYP3A4 are critical enzymes to characterize during drug development.

Nateglinide Metabolism: Key Pathways and Metabolites

In vitro studies have definitively shown that Nateglinide is extensively metabolized, with the liver being the principal site of its biotransformation. The metabolic process is dominated by two primary cytochrome P450 isozymes.[8][9][10]

Primary Metabolic Pathways

The metabolism of Nateglinide proceeds mainly through two routes:

  • Hydroxylation: The primary and rate-limiting step is the oxidation of the isopropyl group on the Nateglinide molecule.[11][12] This results in the formation of several hydroxylated metabolites.

  • Glucuronidation: Following hydroxylation, the metabolites can undergo Phase II conjugation with glucuronic acid, which increases their water solubility and facilitates their renal excretion.[8][10][11]

Contribution of CYP2C9 and CYP3A4

The oxidative metabolism of Nateglinide is not equally distributed between the contributing enzymes. A clear hierarchy has been established through in vitro experiments using human liver microsomes and recombinant CYP enzymes.[13]

EnzymeRelative Contribution to Metabolism
CYP2C9 ~70%
CYP3A4 ~30%
Table 1: Relative contribution of CYP isozymes to Nateglinide metabolism.[8][9][10][14]

This distribution underscores the critical role of CYP2C9 as the primary enzyme responsible for Nateglinide's clearance, making the drug susceptible to interactions with potent CYP2C9 inhibitors or inducers, and to the genetic variability of the CYP2C9 gene.[1][14]

Major and Minor Metabolites

The biotransformation of Nateglinide yields at least nine identified metabolites.[13]

  • Major Metabolites: The predominant metabolites result from the hydroxylation of the isopropyl group.[11][12] The main metabolite, often denoted as M1, is formed by the hydroxylation of the methine carbon.[11][13] These major metabolites possess significantly less antidiabetic activity than the parent Nateglinide molecule.[8][10][13]

  • Minor Metabolites: An isoprene metabolite (M7) has been identified as a minor product.[13] Despite its low abundance (<7% of the dose), this metabolite exhibits pharmacological potency similar to that of the parent compound.[8][10][13] However, due to its low concentration, the overall therapeutic effect is overwhelmingly attributed to unchanged Nateglinide.[13]

Following oral administration, Nateglinide and its metabolites are rapidly and almost completely eliminated, with approximately 83% of the dose excreted in the urine and 10% in the feces.[8][9] Only about 16% is excreted as the unchanged parent drug, highlighting the extensive nature of its metabolism.[8][9][11]

Nateglinide Metabolic Pathway Diagram

Nateglinide_Metabolism cluster_CYP Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism Nateglinide Nateglinide CYP2C9 CYP2C9 (~70%) Nateglinide->CYP2C9 CYP3A4 CYP3A4 (~30%) Nateglinide->CYP3A4 Metabolites Hydroxylated Metabolites (e.g., M1) CYP2C9->Metabolites Isoprene Isoprene Metabolite (M7) (Minor, Active) CYP2C9->Isoprene CYP3A4->Metabolites CYP3A4->Isoprene UGT Glucuronidation (UGTs) Metabolites->UGT Excretion Renal & Fecal Excretion Isoprene->Excretion Conjugates Glucuronide Conjugates (Inactive, Excreted) UGT->Conjugates Conjugates->Excretion

Caption: Metabolic pathways of Nateglinide via CYP2C9 and CYP3A4.

Methodologies for Characterizing Nateglinide Metabolism

To elucidate the metabolic profile of a compound like Nateglinide, a series of validated in vitro experiments are essential. These assays provide quantitative data on enzyme contribution and metabolic rate, forming the basis for clinical DDI predictions.

Overview of In Vitro Models
  • Human Liver Microsomes (HLMs): These are subcellular fractions derived from hepatocytes that contain a high concentration of Phase I enzymes, including CYPs.[15] HLMs are a cost-effective and robust model for determining intrinsic clearance and for reaction phenotyping through chemical inhibition.[6][15]

  • Recombinant Human CYP Enzymes (rhCYPs): These are individual CYP enzymes expressed in a host system (e.g., bacteria, insect cells).[16][17] They provide an unambiguous way to identify which specific enzymes are capable of metabolizing a drug, free from the confounding activity of other enzymes present in HLMs.[17]

Experimental Protocol 1: Reaction Phenotyping with Recombinant CYPs

Objective: To determine the kinetic parameters of Nateglinide metabolism by individual CYP enzymes (specifically CYP2C9 and CYP3A4).

Causality: This experiment directly measures the capacity of each enzyme to metabolize the drug, providing definitive evidence of their involvement.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Nateglinide (e.g., 10 mM in DMSO).

    • Prepare a working buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to ensure sustained enzyme activity.[18]

  • Incubation Setup:

    • In separate microcentrifuge tubes, pre-warm the reaction buffer at 37°C.

    • Add a specific amount of rhCYP2C9 or rhCYP3A4 enzyme (e.g., 10 pmol/mL final concentration) to their respective tubes.

    • Add Nateglinide to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM) to determine Michaelis-Menten kinetics.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C with gentle agitation for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or another suitable compound).

  • Sample Processing and Analysis:

    • Vortex the terminated reactions and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.[18]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the formation of the major hydroxylated metabolite using a validated UPLC-MS/MS method.

  • Data Analysis:

    • Plot the rate of metabolite formation versus Nateglinide concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The intrinsic clearance (CLint) is calculated as Vmax/Km.

Experimental Protocol 2: Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of Nateglinide in pooled human liver microsomes.

Causality: This assay measures the overall rate of disappearance of the parent drug, providing a quantitative measure of its metabolic lability.

Step-by-Step Methodology:

  • Reagent Preparation: As described in Protocol 4.2, but using pooled HLMs instead of rhCYPs.

  • Incubation Setup:

    • Prepare a master mix containing HLM protein (e.g., 0.5 mg/mL final concentration) in buffer.[15]

    • Add Nateglinide at a single, low concentration (e.g., 1 µM, typically below the expected Km).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to ice-cold acetonitrile with an internal standard to terminate the reaction.[15]

    • Include a "minus cofactor" control (incubated for 45 min without NADPH) to check for non-CYP degradation.

  • Sample Processing and Analysis: As described in Protocol 4.2. The analysis focuses on the disappearance of the parent drug (Nateglinide).

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of Nateglinide remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

Workflow for In Vitro Metabolism Studies

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation reagents Prepare Reagents (Buffer, Nateglinide, Cofactors) phenotyping Reaction Phenotyping (rhCYP2C9, rhCYP3A4) reagents->phenotyping stability Microsomal Stability (HLMs) reagents->stability inhibition Chemical Inhibition (HLMs + Inhibitors) reagents->inhibition systems Prepare Enzyme Systems (HLMs, rhCYPs) systems->phenotyping systems->stability systems->inhibition termination Terminate Reactions & Process Samples phenotyping->termination stability->termination inhibition->termination uplc UPLC-MS/MS Analysis termination->uplc data Data Analysis (Kinetics, CLint, % Inhibition) uplc->data report Synthesize Report & Predict DDI Risk data->report

Sources

Preclinical Toxicology and Safety Assessment of Nateglinide: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of the preclinical toxicology profile of Nateglinide (Starlix), a D-phenylalanine derivative insulin secretagogue. Unlike sulfonylureas, Nateglinide exhibits a "fast-on/fast-off" pharmacokinetic profile, selectively targeting the SUR1 subunit of KATP channels in pancreatic


-cells.[1] This selectivity underpins its high safety margin, minimizing the risk of prolonged hypoglycemia and cardiovascular toxicity (via SUR2A avoidance).

The data presented herein synthesizes FDA Pharmacology Reviews and pivotal preclinical bioassays, demonstrating that Nateglinide possesses a low order of acute toxicity, is non-genotoxic, and exhibits a safety margin exceeding 30-fold relative to human therapeutic exposure in chronic rodent studies.

Pharmacodynamic Foundation & Mechanism of Action

To understand the toxicological boundaries of Nateglinide, one must first define its pharmacodynamic specificity. Toxicity in this class is often an extension of exaggerated pharmacology (hypoglycemia).

Selectivity and Safety

Nateglinide binds to the sulfonylurea receptor 1 (SUR1) on the ATP-sensitive potassium (KATP) channel.

  • Target: SUR1/Kir6.2 complex in pancreatic

    
    -cells.[2]
    
  • Safety Differentiator: It shows 300-fold lower affinity for the cardiac SUR2A isoform compared to SUR1. This selectivity is critical for safety pharmacology, as it prevents the inhibition of ischemic preconditioning in cardiac tissue—a known risk with non-selective sulfonylureas like glyburide.

Pathway Visualization

The following diagram illustrates the signal transduction pathway and Nateglinide's intervention point.

Nateglinide_MOA cluster_channel K_ATP Channel Complex Glucose Extracellular Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Glycolysis / TCA Cycle GLUT2->Metabolism ATP_Rise ↑ ATP / ADP Ratio Metabolism->ATP_Rise Kir62 Kir6.2 Pore ATP_Rise->Kir62 Closes Channel SUR1 SUR1 Subunit (Nateglinide Target) SUR1->Kir62 Modulates Depolarization Membrane Depolarization Kir62->Depolarization K+ Efflux Stops Ca_Influx Ca2+ Influx (L-Type Channels) Depolarization->Ca_Influx Exocytosis Insulin Exocytosis Ca_Influx->Exocytosis Nateglinide Nateglinide Nateglinide->SUR1 Binds (Fast-Off)

Figure 1: Mechanism of Action. Nateglinide binds SUR1, closing the KATP channel to trigger insulin release. The "Fast-Off" kinetics prevent prolonged depolarization.

Acute and Chronic Toxicology Profile

Acute Toxicity (LD50)

Acute toxicity studies indicate that Nateglinide is well-tolerated in rodents. Death occurred only at massive doses, far exceeding any plausible clinical overdose scenario.

SpeciesRouteSexLD50 (mg/kg)Clinical Signs
Mouse OralM/F> 2,000Hypoactivity, ptosis (eyelid drooping)
Rat OralM/F> 2,000Transient salivation, decreased activity
Dog OralM/F> 2,000*Emesis (vomiting) prevented determination of true lethal dose

*Note: In dogs, emesis is a dose-limiting factor rather than systemic toxicity.

Chronic Toxicity & Target Organs

In repeated-dose studies (up to 12 months in dogs, 2 years in rodents), the primary findings were related to exaggerated pharmacology :

  • Hypoglycemia: The direct result of insulin secretagogue activity.

  • Gastric Emptying: Delayed gastric emptying was observed in dogs, a known effect of elevated insulin/incretin signaling.

  • Pancreatic Hypertrophy: In rats, chronic stimulation of

    
    -cells led to islet cell hyperplasia. This is a species-specific adaptive response to continuous secretagogue pressure and is not considered predictive of human carcinogenic risk at therapeutic doses.
    

Genotoxicity and Carcinogenicity

Regulatory mandates require a rigorous battery of genotoxicity assays to rule out DNA damage. Nateglinide tested negative across all standard assays.[3][4]

Genotoxicity Battery Results
  • Ames Test (In Vitro): Negative (with and without metabolic activation).

  • Mouse Lymphoma Assay: Negative.

  • Chromosome Aberration (CHO cells): Negative.

  • In Vivo Micronucleus (Mouse): Negative.[3]

Carcinogenicity Bioassays

Two-year bioassays were conducted to assess tumorigenic potential.[3][4][5]

  • Rats: Doses up to 900 mg/kg/day.[3]

    • Finding: Benign pancreatic islet cell adenomas were increased in females at the highest dose.[4]

    • Interpretation: This is a non-genotoxic mechanism caused by chronic receptor hyperstimulation (exhaustion/proliferation cycle). It is a known class effect for insulin secretagogues in rodents and is not considered relevant to humans at therapeutic exposures.

  • Mice: Doses up to 400 mg/kg/day.[3][6]

    • Finding: No evidence of carcinogenicity.[4][6]

Safety Margins & Human Risk Assessment

The safety margins are calculated by comparing the No Observed Adverse Effect Level (NOAEL) in animals to the human exposure (AUC) at the maximum recommended daily dose (120 mg TID).

Study TypeSpeciesNOAEL (mg/kg/day)Human Exposure Multiple (AUC)
Sub-chronic Toxicity Dog500~50x
Carcinogenicity Rat900~30-40x
Carcinogenicity Mouse400~10-30x
Fertility Rat600~16x
Teratogenicity Rabbit500~8x

Assessment: The margins are robust (>10x) for general toxicity and carcinogenicity. The lower margin in teratogenicity studies supports the FDA Category C designation, suggesting use during pregnancy only if potential benefits justify the potential risk to the fetus.

Experimental Protocol: GLP-Compliant In Vivo Micronucleus Assay

Expertise Note: The following protocol is designed to validate the non-genotoxic status of Nateglinide. Unlike simple toxicity tests, this assay requires precise timing to capture the proliferation kinetics of polychromatic erythrocytes (PCEs).

Objective

To evaluate the induction of micronuclei (chromosome fragments) in the bone marrow of mice following oral administration of Nateglinide.

Methodology

Test System: ICR Mice (5 males/5 females per group). Vehicle: 0.5% Methylcellulose (critical for suspension uniformity of Nateglinide).

Workflow:

  • Dose Range Finding: Administer 2000 mg/kg to 3 animals to confirm survival for 48 hours.

  • Main Study Dosing:

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (500 mg/kg).

    • Group 3: Mid Dose (1000 mg/kg).

    • Group 4: High Dose (2000 mg/kg).

    • Group 5: Positive Control (Cyclophosphamide 40 mg/kg IP).

  • Sampling:

    • Sacrifice animals at 24 hours and 48 hours post-dose.

    • Extract bone marrow from the femur using Fetal Bovine Serum (FBS).

  • Slide Preparation:

    • Centrifuge marrow -> Resuspend pellet -> Smear on glass slides -> Air dry.

    • Stain with Acridine Orange (fluorescent) or Giemsa.

  • Analysis:

    • Count 2,000 Polychromatic Erythrocytes (PCEs) per animal.

    • Score for Micronucleated PCEs (MN-PCEs).

    • Cytotoxicity Check: Calculate the ratio of PCEs to Normochromatic Erythrocytes (NCEs). A decrease indicates bone marrow toxicity.

Quality Control Logic
  • Self-Validation: The Positive Control (Cyclophosphamide) must show a statistically significant increase in MN-PCEs for the assay to be valid.

  • Bioavailability Check: Clinical signs (hypoactivity) in High Dose animals confirm systemic absorption of Nateglinide.

Toxicology Workflow Visualization

The following diagram outlines the tiered approach used to validate Nateglinide safety, from cellular assays to chronic in vivo studies.

Tox_Workflow cluster_tier1 Tier 1: In Vitro Genotoxicity cluster_tier2 Tier 2: Acute In Vivo cluster_tier3 Tier 3: Chronic & Repro Ames Ames Test (Bacterial) LD50 Acute Oral Tox (Rat/Mouse) Ames->LD50 Negative ChromAb Chrom. Aberration (CHO Cells) ChromAb->LD50 MicroN Micronucleus Assay (Bone Marrow) LD50->MicroN Dose Setting Repro Embryofetal Dev. (Teratogenicity) LD50->Repro Carci 2-Year Bioassay (Carcinogenicity) MicroN->Carci Genotox Clearance Approval Regulatory Submission (NDA) Carci->Approval Safety Margins >10x Repro->Approval

Figure 2: Preclinical Safety Evaluation Workflow. A tiered progression from in vitro screening to long-term in vivo bioassays.

References

  • FDA Center for Drug Evaluation and Research. (2000). Starlix (Nateglinide) Pharmacology Review, Application Number: 21-204. Retrieved from [Link]

  • Hu, S., et al. (2000). Mechanism of action of nateglinide: A novel oral antidiabetic agent. Diabetes, 49(Supp 1).
  • Dunn, C.J., & Faulds, D. (2000). Nateglinide. Drugs, 60(3), 607-615. Retrieved from [Link]

  • Novartis Pharmaceuticals. (2020). Starlix (Nateglinide) Prescribing Information. Retrieved from [Link][7]

  • McLeod, J.F. (2004). Clinical Pharmacokinetics of Nateglinide. Clinical Pharmacokinetics, 43, 97–120. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Nateglinide from D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

Nateglinide, chemically known as (-)-N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is a potent, short-acting oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] As a D-phenylalanine derivative, its mechanism of action involves stimulating insulin secretion from pancreatic β-cells by closing ATP-sensitive K+ channels.[2][3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of Nateglinide, starting from D-phenylalanine. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible synthetic route.

Introduction: The Rationale for Nateglinide Synthesis

The synthesis of Nateglinide is a critical process in the production of this important antidiabetic drug. The core of the synthesis involves the formation of an amide bond between D-phenylalanine and trans-4-isopropylcyclohexane carboxylic acid. The challenge lies in achieving this coupling with high yield and chiral purity, while minimizing side reactions. The protocol detailed herein employs a mixed anhydride intermediate of trans-4-isopropylcyclohexane carboxylic acid, which is then reacted with an aqueous alkaline solution of D-phenylalanine. This method is advantageous as it avoids the isolation of potentially unstable intermediates and allows for a streamlined, one-pot reaction in a biphasic system, leading to high-purity Nateglinide.[6][7]

Synthetic Strategy and Workflow

The overall synthetic workflow can be visualized as a two-step, one-pot process. The first step involves the activation of trans-4-isopropylcyclohexane carboxylic acid by forming a mixed anhydride with an alkyl chloroformate. The second step is the nucleophilic acyl substitution where the deprotonated amino group of D-phenylalanine attacks the mixed anhydride to form the desired amide bond, yielding Nateglinide.

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Work-up and Isolation Carboxylic_Acid trans-4-isopropylcyclohexane carboxylic acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride Activation Alkyl_Chloroformate Alkyl Chloroformate (e.g., Ethyl Chloroformate) Alkyl_Chloroformate->Mixed_Anhydride Base1 Base (e.g., Triethylamine) Base1->Mixed_Anhydride Nateglinide_Salt Nateglinide (Salt form) Mixed_Anhydride->Nateglinide_Salt Coupling Reaction D_Phenylalanine D-Phenylalanine D_Phenylalanine->Nateglinide_Salt Nucleophilic Attack Base2 Aqueous Alkali (e.g., NaOH) Base2->Nateglinide_Salt Acidification Acidification (e.g., HCl) Nateglinide_Salt->Acidification Precipitation Precipitation Acidification->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Final_Product High-Purity Nateglinide Filtration_Drying->Final_Product

Caption: Overall workflow for the synthesis of Nateglinide.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature, which have been demonstrated to be effective for the synthesis of Nateglinide.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Grade
trans-4-isopropylcyclohexane carboxylic acid170.25≥98%
D-phenylalanine165.19≥99%
Ethyl Chloroformate108.52≥97%
Triethylamine101.19≥99%
Sodium Hydroxide40.00ACS Reagent, ≥97%
Acetone58.08ACS Reagent, ≥99.5%
Hydrochloric Acid (concentrated)36.46ACS Reagent, 37%
Deionized Water18.02High Purity
Step-by-Step Procedure

Step 1: Formation of the Mixed Anhydride

  • In a 5 L four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add acetone (800 ml), trans-4-isopropylcyclohexane carboxylic acid (100 g, 0.587 mol), and triethylamine (60.5 g, 0.598 mol).[6]

  • Stir the mixture at 25-30°C until all solids are dissolved.

  • Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).

  • Slowly add ethyl chloroformate (63.7 g, 0.587 mol) to the reaction mixture over a period of 30-45 minutes, ensuring the temperature is maintained between -10°C and -5°C.

  • After the addition is complete, stir the reaction mixture at -10°C to -20°C for approximately 1 hour and 15 minutes to ensure the complete formation of the mixed anhydride.[6]

Causality Note: The use of triethylamine is to neutralize the HCl formed during the reaction of the carboxylic acid with ethyl chloroformate, driving the reaction towards the formation of the mixed anhydride. The low temperature is critical to prevent side reactions, such as the decomposition of the mixed anhydride and racemization.

Step 2: Preparation of the D-phenylalanine solution

  • In a separate 10 L reactor, add deionized water (1.5 L) and sodium hydroxide (37 g, 0.925 mol).[6]

  • Cool the solution to 0°C.

  • Add D-phenylalanine (153 g, 0.926 mol) in one portion and stir for 10 minutes.[6]

  • Add acetone (300 ml) to the D-phenylalanine solution and chill to between -5°C and 0°C.[6]

Causality Note: D-phenylalanine is dissolved in an aqueous solution of sodium hydroxide to deprotonate the amino group, forming the more nucleophilic amino anion, which is necessary for the subsequent reaction with the mixed anhydride. The presence of acetone helps to maintain a homogenous solution during the addition to the organic phase containing the mixed anhydride.

Step 3: Coupling Reaction

  • Add the chilled D-phenylalanine solution to the mixed anhydride reaction mixture in one portion. An exotherm will be observed, and the temperature should be controlled to not exceed -2°C to -3°C.[6]

  • Continue to chill and stir the reaction mass at a temperature between -2°C and -10°C for 30 minutes.[6]

  • Dilute the reaction mixture with a chilled (0°C) solution of acetone (300 ml) and deionized water (300 ml).[6]

  • Stir the reaction mass for an additional hour at -2°C to -10°C.[6]

Causality Note: The rapid addition of the D-phenylalanine solution is possible due to the controlled low temperature. The subsequent stirring ensures the completion of the coupling reaction. Dilution with a chilled acetone/water mixture prepares the reaction for the precipitation step and helps to control the crystal form of the product.

Step 4: Acidification and Isolation of Nateglinide

  • Acidify the reaction mixture by the slow addition of a solution of concentrated hydrochloric acid (160 g) diluted with water (200 ml) over 30 minutes, maintaining the temperature between -10°C and 10°C. The final pH should be less than 2.[6]

  • Add an additional 2.5 L of water to the mixture and stir at 0°C to 10°C for 1 hour to ensure complete precipitation.[6]

  • Filter the precipitated product and wash the solid with a 1:1 mixture of methanol and water, followed by a wash with deionized water until the filtrate is at a neutral pH.[6]

  • Dry the product at 60-70°C until the loss on drying (LOD) is less than 2%. The expected yield is approximately 71% with a purity of >97% by HPLC.[6]

Causality Note: Acidification protonates the carboxylate of Nateglinide, rendering it insoluble in the aqueous medium and causing it to precipitate. The washing steps are crucial for removing any unreacted starting materials, salts, and other impurities.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Activation of Carboxylic Acid cluster_1 Deprotonation of D-Phenylalanine cluster_2 Nucleophilic Attack and Amide Formation cluster_3 Protonation RCOOH R-COOH (trans-4-isopropylcyclohexane carboxylic acid) MixedAnhydride R-CO-O-CO-OEt (Mixed Anhydride) RCOOH->MixedAnhydride + EtOCOCl, Et3N EtOCOCl Cl-CO-OEt (Ethyl Chloroformate) EtOCOCl->MixedAnhydride Et3N Et3N Et3N->MixedAnhydride Et3NHCl Et3N·HCl Tetrahedral_Intermediate Tetrahedral Intermediate MixedAnhydride->Tetrahedral_Intermediate Phe H2N-CH(CH2Ph)-COOH (D-Phenylalanine) Phe_anion ⁻H2N-CH(CH2Ph)-COO⁻ Na⁺ (Sodium Phenylalaninate) Phe->Phe_anion + NaOH NaOH NaOH NaOH->Phe_anion Phe_anion->Tetrahedral_Intermediate Nucleophilic Attack Nateglinide_Salt Nateglinide Anion Tetrahedral_Intermediate->Nateglinide_Salt Collapse Leaving_Group ⁻O-CO-OEt Tetrahedral_Intermediate->Leaving_Group Elimination Nateglinide Nateglinide (Final Product) Nateglinide_Salt->Nateglinide + HCl HCl HCl HCl->Nateglinide

Caption: Reaction mechanism for the synthesis of Nateglinide.

Safety and Handling Precautions

  • Ethyl Chloroformate: Highly flammable, corrosive, and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care and appropriate PPE.

  • General Precautions: The reaction should be carried out by trained personnel. Ensure that an emergency shower and eyewash station are readily accessible.

Characterization and Quality Control

  • Melting Point: The melting point of the final product should be determined and compared to the literature value (approximately 129-130°C).[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the Nateglinide and to quantify any impurities, particularly the cis-isomer and the L-enantiomer.[1]

  • Spectroscopic Analysis (IR, NMR): Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the synthesized Nateglinide.[9]

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of high-purity Nateglinide from D-phenylalanine. By understanding the rationale behind each step, from the formation of the mixed anhydride intermediate to the final precipitation of the product, researchers can confidently reproduce this synthesis. Adherence to the detailed procedure and safety precautions is essential for a successful outcome.

References

  • US Patent US8658821B2.Process for the preparation of nateglinide.
  • WO Patent WO2004018408A1.Synthesis and purification of nateglinide.
  • Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948. [Link]

  • US Patent Application US20130165686A1.Process for the Preparation of Nateglinide.
  • European Patent EP1765769B1. Process for the preparation of nateglinide. European Patent Office. [Link]

  • Hu, S. (2001). The mechanisms underlying the unique pharmacodynamics of nateglinide. ResearchGate. [Link]

  • Hu, S., et al. (2001). The mechanisms underlying the unique pharmacodynamics of nateglinide. PubMed. [Link]

  • BrainKart. Insulin Secretagogue: D-Phenylalanine Derivative.[Link]

  • Ohnota, H., et al. (1998). Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels. PubMed. [Link]

  • US Patent 6,861,553 B2. Process for preparing nateglinide and intermediates thereof. Google Patents. [Link]

  • KR Patent KR20150146007A.A new method for producing nateglinide.
  • Amino Acid D-Phenylalanine Derivatives. Nateglinide.[Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nateglinide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, sensitive, and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nateglinide in human plasma. Nateglinide is an amino-acid derivative oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This protocol employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard (Nateglinide-d5) to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]

Introduction: The Rationale for a Robust Bioanalytical Method

Nateglinide stimulates insulin secretion from the pancreas in a glucose-dependent manner, making it an effective agent for managing postprandial hyperglycemia.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and elimination.[6] Therefore, a reliable and sensitive analytical method is essential to accurately characterize its concentration-time profile in human plasma. LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications.[1] This application note provides a step-by-step protocol for a validated LC-MS/MS method, designed for high-throughput analysis in a research or drug development setting. The use of a deuterated internal standard, Nateglinide-d5, is a critical component of this method, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.

Materials and Reagents

Material/Reagent Supplier Grade
Nateglinide Reference StandardSigma-Aldrich or equivalent≥98% purity
Nateglinide-d5 (Internal Standard)Cayman Chemical or equivalent≥99% deuterated forms
AcetonitrileHoneywell or equivalentLC-MS Grade
MethanolHoneywell or equivalentLC-MS Grade
Formic AcidThermo Fisher Scientific or equivalentLC-MS Grade
WaterMilli-Q® system or equivalentUltrapure, 18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVT or other accredited vendorPooled, drug-free

Experimental Protocols

Preparation of Stock and Working Solutions

Expertise & Experience: The careful preparation of stock and working solutions is fundamental to the accuracy of the entire assay. Using recently calibrated balances and volumetric glassware is paramount. Stock solutions are prepared in an organic solvent to ensure complete dissolution of the analyte and internal standard.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Nateglinide and Nateglinide-d5 into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. Mix thoroughly.

    • These stock solutions should be stored at 2-8°C when not in use.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Nateglinide by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to spike into blank plasma to create calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Nateglinide-d5 primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL. This solution will be used for the protein precipitation step.

Sample Preparation: Protein Precipitation

Expertise & Experience: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. Acetonitrile is an efficient precipitation agent. The ratio of acetonitrile to plasma is optimized to ensure complete protein removal without excessive dilution of the analyte.

  • Thaw frozen human plasma samples and quality control samples at room temperature. Vortex to ensure homogeneity.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 100 µL Human Plasma is_addition Add 300 µL Acetonitrile with Internal Standard (Nateglinide-d5) plasma->is_addition 1. Spike vortex Vortex for 30 seconds is_addition->vortex 2. Precipitate centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge 3. Pellet supernatant Transfer Supernatant centrifuge->supernatant 4. Extract analysis Inject into LC-MS/MS supernatant->analysis 5. Analyze

Sources

Application Note: Engineering Nateglinide-Loaded Polymeric Nanoparticles for Sustained Release

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Nateglinide (NAT) is a D-phenylalanine derivative used in the management of Type 2 Diabetes Mellitus.[1] It belongs to the meglitinide class of insulin secretagogues.[2] While effective, its clinical utility is hampered by a short biological half-life (~1.5 hours) and rapid elimination. This pharmacokinetic profile necessitates frequent dosing (t.i.d., before meals), leading to patient non-compliance and "sawtooth" plasma concentration fluctuations that can risk hypoglycemia.

The Solution: Encapsulating Nateglinide into polymeric nanoparticles (NPs) offers a dual advantage:

  • Sustained Release: A polymeric matrix (e.g., Poly-ε-caprolactone (PCL) or PLGA) governs drug diffusion, maintaining therapeutic levels over 12–24 hours.

  • Solubility Enhancement: NAT is a BCS Class II drug (low solubility, high permeability).[3] Nanonization increases the specific surface area, improving dissolution kinetics in the GI tract.

This application note details a robust, field-validated protocol for synthesizing Nateglinide-loaded PCL/PLGA nanoparticles using the Single Emulsion-Solvent Evaporation technique.

Material Selection & Pre-Formulation

The choice of polymer and surfactant is the primary determinant of release kinetics and stability.

ComponentMaterial ChoiceFunction & Rationale
Matrix Polymer Poly-ε-caprolactone (PCL) (MW ~14kDa) or PLGA (50:50) PCL is hydrophobic and semi-crystalline, ideal for slowing the release of hydrophobic drugs like NAT. It degrades slower than PLGA, suitable for 12-24h release.
Organic Solvent Dichloromethane (DCM) High volatility (b.p. 40°C) ensures rapid evaporation, locking the drug inside the polymer matrix before it can partition out.
Stabilizer Polyvinyl Alcohol (PVA) (MW 30-70kDa)Acts as a steric barrier at the O/W interface. A concentration of 1-2% w/v is critical; too low leads to aggregation, too high reduces encapsulation efficiency (EE).
Drug Nateglinide Hydrophobic cargo.[1][3] Target loading is typically 10-20% w/w relative to polymer.

Experimental Protocol: Single Emulsion-Solvent Evaporation

This method is chosen for its simplicity and high encapsulation efficiency for hydrophobic drugs.

Phase 1: Preparation of Phases
  • Organic Phase (Dispersed Phase):

    • Weigh 300 mg of PCL (or PLGA) and 60 mg of Nateglinide .[4]

    • Dissolve both in 10 mL of Dichloromethane (DCM) .

    • Note: Ensure complete dissolution. Vortex if necessary.

  • Aqueous Phase (Continuous Phase):

    • Prepare 40 mL of 2.0% (w/v) PVA solution in distilled water.

    • Filter through a 0.45 µm membrane to remove undissolved PVA clumps.

Phase 2: Emulsification & Sonication
  • Place the Aqueous Phase in a beaker on an ice bath (to prevent heat degradation during sonication).

  • Add the Organic Phase dropwise to the Aqueous Phase under magnetic stirring (500 RPM).

  • High-Energy Homogenization (Critical Step):

    • Immediately subject the coarse emulsion to Probe Ultrasonication .

    • Settings: 3 minutes, 40% Amplitude, Pulse mode (10s ON, 5s OFF).

    • Result: Formation of a milky white O/W nano-emulsion.

Phase 3: Solvent Evaporation & Hardening
  • Transfer the nano-emulsion to a magnetic stirrer.

  • Stir at 1000 RPM at room temperature for 3–4 hours .

    • Mechanism:[2][5][6] DCM evaporates, causing the polymer droplets to harden into solid nanoparticles, trapping the Nateglinide.

  • Optional: Use a rotary evaporator at reduced pressure (500 mbar) to accelerate solvent removal, but ensure no foaming occurs.

Phase 4: Harvesting & Lyophilization
  • Centrifugation: Centrifuge the suspension at 15,000 RPM (approx. 20,000 x g) for 30 minutes at 4°C.

  • Washing: Discard supernatant. Resuspend the pellet in distilled water and centrifuge again (Repeat 3x) to remove excess PVA.

  • Cryoprotection: Resuspend the final pellet in 5 mL water containing 5% Mannitol (cryoprotectant).

  • Freeze-Drying: Lyophilize for 24 hours (-40°C, <100 mTorr) to obtain a free-flowing powder.

Visualization: Preparation Workflow

G Start Start: Material Weighing OrgPhase Organic Phase (PCL + Nateglinide + DCM) Start->OrgPhase AqPhase Aqueous Phase (2% PVA Solution) Start->AqPhase Emulsification Emulsification (Dropwise Addition) OrgPhase->Emulsification AqPhase->Emulsification Sonication Ultrasonication (O/W Nano-emulsion formed) Emulsification->Sonication High Shear Evaporation Solvent Evaporation (Stirring 3-4h @ RT) Sonication->Evaporation Hardening Particle Hardening (DCM Removal) Evaporation->Hardening Diffusion Centrifugation Centrifugation & Washing (15,000 RPM, 3x) Hardening->Centrifugation Lyophilization Lyophilization (with 5% Mannitol) Centrifugation->Lyophilization FinalProduct Final Nateglinide NPs (Powder Form) Lyophilization->FinalProduct

Figure 1: Step-by-step workflow for the preparation of Nateglinide-loaded PCL nanoparticles via Emulsion Solvent Evaporation.

Characterization & Validation Criteria

To ensure the protocol was successful, the formulation must meet specific Critical Quality Attributes (CQAs).

ParameterMethodAcceptance CriteriaTroubleshooting
Particle Size Dynamic Light Scattering (DLS)170 – 320 nm If >400nm: Increase sonication power or PVA concentration.
Polydispersity Index (PDI) DLS< 0.3 If >0.3: Homogenization was non-uniform.
Zeta Potential Electrophoretic Mobility-15 to -30 mV Ensures colloidal stability. If near 0, wash particles more thoroughly to remove excess PVA.
Entrapment Efficiency (EE%) HPLC (Indirect Method)> 65% If low: Increase polymer:drug ratio or ensure drug solubility in organic phase is maximized.
Drug Loading (DL%) HPLC10 – 15% Dependent on initial drug input.

Formula for EE%:



In Vitro Release Study Protocol

Objective: To verify the sustained release profile (target: 12 hours).

  • Apparatus: Dialysis Bag Diffusion Method.

  • Medium: Phosphate Buffered Saline (PBS) pH 7.4 (Simulating intestinal fluid).

  • Procedure:

    • Place 10 mg of lyophilized NPs in a dialysis bag (MWCO 12,000 Da).

    • Immerse bag in 100 mL PBS at 37°C under stirring (100 RPM).

    • Withdraw 1 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h).

    • Replenish with fresh PBS to maintain sink conditions.

  • Analysis: Measure Nateglinide absorbance at 210 nm (UV-Vis) or via HPLC.

  • Expected Profile:

    • Burst Release (0-2h): ~20-30% (Surface adsorbed drug).

    • Sustained Phase (2-12h): Gradual release driven by diffusion and polymer erosion.

Mechanism of Release[5]

Understanding the release mechanism is vital for regulatory filing. Nateglinide release from PCL/PLGA nanoparticles typically follows the Korsmeyer-Peppas model (


).

ReleaseMechanism NP Nanoparticle Matrix (PCL + Drug) Burst Phase 1: Burst Release (Surface Desorption) NP->Burst Immediate Diffusion Phase 2: Diffusion (Through Pores) NP->Diffusion 2-8 Hours Erosion Phase 3: Erosion (Polymer Hydrolysis) NP->Erosion >12 Hours Blood Systemic Circulation (Therapeutic Effect) Burst->Blood Diffusion->Blood Erosion->Blood

Figure 2: Tri-phasic release mechanism of Nateglinide from polymeric nanoparticles.

References

  • Venkatesh, D.N. et al. (2012).[3] Lyophilized Oral Sustained Release Polymeric Nanoparticles of Nateglinide. International Journal of Pharmaceutical Investigation. Link

  • Gopi, G. & Kannan, K. (2015).[1] Fabrication and in vitro evaluation of nateglinide-loaded ethyl cellulose nanoparticles. Asian Journal of Pharmaceutical and Clinical Research. Link

  • Korsmeyer, R.W. et al. (1983). Mechanisms of solute release from porous hydrophilic polymers. International Journal of Pharmaceutics. Link

  • Kumari, A. et al. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces. Link

Sources

Application Notes and Protocols for In Vitro Dissolution Testing of Nateglinide Tablet Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Dissolution in Nateglinide Bioavailability

Nateglinide is a rapid-acting oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, it exhibits high permeability but suffers from poor aqueous solubility. This low solubility is the rate-limiting step for its absorption and, consequently, its therapeutic efficacy. Therefore, in vitro dissolution testing is a critical tool for the development, quality control, and bioequivalence assessment of Nateglinide tablet formulations. It provides invaluable insights into the drug release characteristics, ensuring batch-to-batch consistency and predicting in vivo performance.

This comprehensive guide provides detailed protocols for both compendial and biorelevant in vitro dissolution testing of Nateglinide tablets, grounded in scientific principles and established pharmacopeial standards.

Understanding Nateglinide's Physicochemical Properties: The "Why" Behind the Method

A thorough understanding of Nateglinide's properties is fundamental to designing a meaningful dissolution test.

  • Poor Aqueous Solubility: Nateglinide is practically insoluble in water, which poses a significant challenge for its dissolution.

  • Weak Acid: With a pKa of 3.1, Nateglinide's solubility is pH-dependent. It is more soluble in alkaline environments and less soluble in acidic conditions, such as those found in the stomach.

  • BCS Class II: As a Class II drug, its absorption is dissolution rate-limited. This means that even minor variations in the dissolution profile can have a significant impact on its bioavailability.

These characteristics necessitate the use of specific dissolution media and conditions that can overcome the solubility challenge and provide a discriminating environment to detect any potential variations in formulation performance.

Part 1: Compendial Dissolution Testing for Quality Control (USP Method)

The United States Pharmacopeia (USP) provides a standardized method for the dissolution testing of Nateglinide tablets, which is widely accepted for quality control purposes.

Scientific Rationale for the USP Method

The USP method for Nateglinide tablets specifies the use of 0.01 N Hydrochloric Acid (HCl) containing 0.5% Sodium Lauryl Sulfate (SLS). The choice of this medium is deliberate:

  • Acidic Environment: The 0.01 N HCl mimics the acidic environment of the stomach. While Nateglinide has low solubility in acidic conditions, this "stressful" environment can be highly discriminating for different formulations.

  • Surfactant (SLS): The inclusion of SLS, an anionic surfactant, is crucial. At a concentration of 0.5%, it acts as a wetting and solubilizing agent, overcoming the poor aqueous solubility of Nateglinide and facilitating its release from the tablet. This allows for the measurement of the total drug release over a defined period.

Protocol 1: USP Dissolution Method for Nateglinide Tablets

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 1000 mL of 0.01 N Hydrochloric Acid containing 0.5% (w/v) Sodium Lauryl Sulfate.

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Procedure:

  • Media Preparation:

    • Prepare a 0.5% (w/v) solution of Sodium Lauryl Sulfate in 0.01 N Hydrochloric Acid.

    • De-aerate the medium by a suitable method (e.g., heating and filtering, sonication, or helium sparging).

  • Apparatus Setup:

    • Set up the USP Apparatus 2 with 1000 mL of the dissolution medium in each vessel.

    • Equilibrate the medium to 37 ± 0.5 °C.

  • Sample Introduction:

    • Carefully drop one Nateglinide tablet into each vessel, ensuring it settles at the bottom before starting the rotation.

  • Operation and Sampling:

    • Start the paddle rotation at 50 rpm.

    • At the specified time point of 30 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Sample Analysis:

    • Analyze the filtered samples for Nateglinide content using a validated analytical method (see Analytical Finish section below).

Acceptance Criteria: As per the current USP monograph for Nateglinide Tablets.

Experimental Workflow: USP Dissolution Test

USP_Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Media_Prep Prepare 0.01 N HCl with 0.5% SLS Deaerate De-aerate Medium Media_Prep->Deaerate App_Setup Setup USP App. 2 (1000 mL, 37°C) Deaerate->App_Setup Tablet_Intro Introduce Tablet App_Setup->Tablet_Intro Start_Test Start Paddles (50 rpm) Tablet_Intro->Start_Test Sampling Sample at 30 min Start_Test->Sampling Filter Filter Sample (0.45 µm) Sampling->Filter Analysis Quantify Nateglinide (UV or HPLC) Filter->Analysis Report Calculate % Dissolved & Compare to Spec Analysis->Report

Caption: Workflow for the USP Compendial Dissolution Test of Nateglinide Tablets.

Part 2: Biorelevant Dissolution Testing for In Vivo Performance Prediction

While compendial methods are excellent for quality control, they may not always reflect the complex environment of the human gastrointestinal tract. Biorelevant dissolution media, which mimic the composition of human intestinal fluids in the fasted (FaSSIF) and fed (FeSSIF) states, can provide more predictive insights into a formulation's in vivo behavior. This is particularly important for BCS Class II drugs like Nateglinide, where food can significantly impact absorption.[1]

Protocol 2: Biorelevant Dissolution in Fasted State Simulated Intestinal Fluid (FaSSIF)

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of FaSSIF (pH 6.5)

Temperature: 37 ± 0.5 °C

Paddle Speed: 75 rpm

Procedure:

  • FaSSIF Media Preparation (Simplified Method):

    • Prepare a buffer solution containing Sodium Dihydrogen Phosphate and Sodium Chloride, and adjust the pH to 6.5 with Sodium Hydroxide.

    • To the buffer, add Sodium Taurocholate and Lecithin in the concentrations specified for FaSSIF.

    • Stir until a clear or slightly opalescent solution is formed.

  • Apparatus Setup and Testing:

    • Follow the setup and sample introduction steps as described in Protocol 1, using 900 mL of FaSSIF and a paddle speed of 75 rpm.

  • Sampling:

    • Withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to generate a dissolution profile.

    • Replace the withdrawn volume with fresh, pre-warmed FaSSIF.

    • Filter the samples immediately.

  • Sample Analysis:

    • Analyze the filtered samples for Nateglinide content.

Protocol 3: Biorelevant Dissolution in Fed State Simulated Intestinal Fluid (FeSSIF)

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of FeSSIF (pH 5.0)

Temperature: 37 ± 0.5 °C

Paddle Speed: 75 rpm

Procedure:

  • FeSSIF Media Preparation (Simplified Method):

    • Prepare a buffer solution containing Acetic Acid and Sodium Chloride, and adjust the pH to 5.0 with Sodium Hydroxide.

    • To the buffer, add Sodium Taurocholate and Lecithin in the higher concentrations specified for FeSSIF to mimic the post-meal state.

    • Stir until a clear or slightly opalescent solution is formed.

  • Apparatus Setup, Testing, and Sampling:

    • Follow the same procedures as outlined in Protocol 2, using FeSSIF as the dissolution medium.

Biorelevant Dissolution Workflow

Biorelevant_Dissolution_Workflow cluster_media_choice Media Selection cluster_testing Dissolution Testing cluster_analysis_report Analysis & Reporting FaSSIF Prepare FaSSIF (Fasted State) Setup Setup USP App. 2 (900 mL, 37°C, 75 rpm) FaSSIF->Setup FeSSIF Prepare FeSSIF (Fed State) FeSSIF->Setup Test Run Dissolution Test Setup->Test Multi_Sample Multi-point Sampling (e.g., 5, 10, 15, 30 min) Test->Multi_Sample Filter Filter Samples Multi_Sample->Filter Quantify Quantify Nateglinide Filter->Quantify Profile Generate Dissolution Profile Quantify->Profile Compare Compare FaSSIF vs. FeSSIF Profile->Compare

Caption: Comparative workflow for biorelevant dissolution testing in FaSSIF and FeSSIF.

Comparative Overview of Dissolution Conditions

ParameterUSP Method (QC)FaSSIF (Biorelevant - Fasted)FeSSIF (Biorelevant - Fed)
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)
Medium 0.01 N HCl + 0.5% SLSSimulated Intestinal FluidSimulated Intestinal Fluid
pH ~2.06.55.0
Volume 1000 mL900 mL900 mL
Rotation Speed 50 rpm75 rpm75 rpm
Temperature 37 ± 0.5 °C37 ± 0.5 °C37 ± 0.5 °C
Primary Use Quality ControlIn vivo performance prediction (fasted)In vivo performance prediction (fed)

Analytical Finish: Quantifying Nateglinide Release

Accurate quantification of dissolved Nateglinide is paramount. Both UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Method 1: UV-Visible Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for routine QC.

  • Wavelength (λmax): Nateglinide exhibits maximum absorbance at approximately 210 nm in acidic media.[2] However, the UV spectrum should be scanned to determine the λmax in the specific dissolution medium being used.

  • Procedure:

    • Prepare a standard stock solution of Nateglinide in the dissolution medium.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the filtered dissolution samples at the determined λmax.

    • Construct a calibration curve and calculate the concentration of Nateglinide in the samples.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is the preferred method for complex matrices or when higher accuracy is required, such as in formulation development and biorelevant studies.

  • Typical HPLC Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of a buffer (e.g., 10 mM phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 35:65 (v/v).[2]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm[2]

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard stock solution and calibration standards in the mobile phase or a compatible solvent.

    • Inject the standards and filtered dissolution samples into the HPLC system.

    • Integrate the peak area of Nateglinide.

    • Construct a calibration curve and calculate the concentration of Nateglinide in the samples.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the dissolution results, the following must be implemented:

  • Method Validation: The chosen analytical method (UV or HPLC) must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.

  • Apparatus Qualification: The dissolution apparatus must be calibrated and qualified according to USP General Chapter <711> Dissolution.

  • System Suitability: For HPLC analysis, system suitability tests (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) must be performed before sample analysis to ensure the chromatographic system is performing adequately.

By adhering to these principles, the dissolution protocols become self-validating systems, generating reliable and reproducible data that can be confidently used for regulatory submissions and internal decision-making.

Conclusion

The in vitro dissolution testing of Nateglinide tablet formulations is a multifaceted process that requires a deep understanding of the drug's physicochemical properties and the intended application of the data. The compendial USP method provides a robust framework for routine quality control, ensuring product consistency. For a more profound understanding of potential in vivo performance and the impact of food, biorelevant dissolution studies using FaSSIF and FeSSIF are indispensable tools in the drug development arsenal. The careful selection of dissolution conditions, coupled with a validated analytical finish, will yield data that is both scientifically sound and regulatorily compliant.

References

  • U.S. Pharmacopeia.
  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). EDQM.
  • Pharmaceuticals and Medical Devices Agency (PMDA). The Japanese Pharmacopoeia. MHLW.
  • U.S. Food and Drug Administration.
  • Pani, N. R., Nath, L., Singh, A. V., & Mahapatra, S. K. (2012). Development and validation of analytical method for the estimation of nateglinide in rabbit plasma. Journal of pharmaceutical analysis, 2(6), 492–498.
  • Hacıoğlu, G., et al. (2015). Development and validation of an HPLC method for determination of nateglinide in drug substances. Marmara Pharmaceutical Journal, 19(2), 103-108.
  • Sivakumar, T., Manavalan, R., & Valliappan, K. (2007). Spectrophotometric determination of nateglinide in bulk and tablet dosage forms. Asian Journal of Pharmaceutics (AJP), 1(1), 59-62.
  • Galia, E., et al. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical research, 15(5), 698-705.
  • Jantratid, E., & Dressman, J. (2009). Biorelevant dissolution media simulating the proximal human gastrointestinal tract: an update. Dissolution technologies, 16(3), 21-25.
  • U.S. Food and Drug Administration.
  • Klein, S. (2010). The use of biorelevant dissolution media to forecast the in vivo performance of a drug. AAPS journal, 12(3), 397-406.
  • Sun, S., et al. (2019). Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives. Molecular pharmaceutics, 16(5), 1873-1890.

Sources

Precision in Bioanalysis: A Guide to Nateglinide Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the extraction of Nateglinide from various biological matrices. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the methodologies, the scientific principles governing them, and practical, field-proven insights to ensure robust and reliable bioanalytical results.

Introduction: The Bioanalytical Imperative for Nateglinide

Nateglinide is an oral anti-diabetic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves stimulating insulin secretion from the pancreas in a glucose-dependent manner.[1] Accurate quantification of Nateglinide in biological fluids like plasma, blood, and urine is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This necessitates efficient and validated extraction protocols to isolate the analyte from complex biological matrices, which are replete with potentially interfering endogenous substances.

The choice of an extraction method is dictated by the physicochemical properties of Nateglinide, the nature of the biological matrix, the desired level of sample cleanup, and the sensitivity of the analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).[3]

Physicochemical Properties of Nateglinide: The Key to Effective Extraction

A thorough understanding of Nateglinide's chemical and physical characteristics is fundamental to designing and optimizing extraction protocols.

PropertyValueImplication for Extraction
Molecular Weight 317.43 g/mol [1]Standard molecular weight for a small molecule drug.
pKa 3.5 (estimated)As a weak acid, its ionization state is pH-dependent. At pH values below its pKa, it will be predominantly in its non-ionized, more hydrophobic form, which is crucial for liquid-liquid extraction.
LogP 3.824[4]Indicates that Nateglinide is a lipophilic compound, favoring extraction into organic solvents.
Solubility Practically insoluble in water[4]Reinforces its lipophilic nature and the need for organic solvents for extraction.
Protein Binding ~98%, primarily to albumin[5]High protein binding necessitates a robust protein disruption step (e.g., precipitation) to ensure efficient recovery of the total drug concentration.

Core Extraction Methodologies for Nateglinide

Three primary techniques are commonly employed for the extraction of Nateglinide from biological matrices:

  • Protein Precipitation (PPT): A simple and rapid method ideal for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE): A classic technique that offers a higher degree of sample cleanup than PPT.

  • Solid-Phase Extraction (SPE): A versatile and efficient method that can provide the cleanest extracts and high analyte concentration.

Method Comparison: A Data-Driven Approach

The selection of an appropriate extraction method is a critical decision in bioanalysis. The following table summarizes the key performance characteristics of the three primary methods for Nateglinide extraction, based on published literature.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Solubilization of proteins by an organic solvent.Partitioning of the analyte between two immiscible liquid phases based on its differential solubility.Selective retention of the analyte on a solid sorbent followed by elution with an appropriate solvent.
Typical Recovery >90%85-105%>90%
Matrix Effect High potential for ion suppression/enhancement in LC-MS/MS due to co-extracted endogenous components like phospholipids.[6]Moderate; cleaner extracts than PPT but some matrix components may still co-extract.Low; provides the cleanest extracts by effectively removing interfering substances.[7]
Speed FastModerateSlower (can be automated)
Cost LowLow to ModerateHigh
Selectivity LowModerateHigh
Automation Potential HighModerateHigh
Recommended Use High-throughput screening, early-stage discovery.Routine analysis where a balance of cleanliness and speed is required.Regulated bioanalysis, methods requiring high sensitivity and low limits of quantification.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a detailed guide for the extraction of Nateglinide from human plasma. These should be considered as templates and may require optimization based on specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT)

This method is valued for its simplicity and speed, making it suitable for rapid analysis of a large number of samples.[8]

Causality Behind the Choices: The use of a water-miscible organic solvent like acetonitrile disrupts the hydration layer around proteins, causing them to precipitate out of solution.[9] The high ratio of organic solvent to plasma ensures efficient protein removal.

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (e.g., 100 µL) is 2. Add Internal Standard (IS) plasma->is precipitant 3. Add Acetonitrile (e.g., 300 µL) is->precipitant vortex 4. Vortex Mix (e.g., 1 min) precipitant->vortex centrifuge 5. Centrifuge (e.g., 10,000 rpm, 5 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for Nateglinide extraction using Protein Precipitation.

Detailed Steps:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., a structural analog of Nateglinide).

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the analytical column of the HPLC or LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides cleaner extracts than PPT by partitioning Nateglinide into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.[10]

Causality Behind the Choices: The pH of the aqueous phase is adjusted to be below the pKa of Nateglinide, ensuring it is in its non-ionized, more lipophilic state. This maximizes its partitioning into the organic extraction solvent, for which a mixture of ethyl acetate and diethyl ether is a common choice due to its polarity and volatility.[10]

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample + IS acidify 2. Acidify (e.g., with Formic Acid) plasma->acidify solvent 3. Add Extraction Solvent (e.g., Ethyl Acetate/Diethyl Ether) acidify->solvent vortex 4. Vortex Mix (e.g., 5 min) solvent->vortex centrifuge 5. Centrifuge to Separate Phases vortex->centrifuge organic_layer 6. Transfer Organic Layer centrifuge->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Nateglinide extraction using Liquid-Liquid Extraction.

Detailed Steps:

  • Pipette 200 µL of human plasma into a glass tube.

  • Add the internal standard.

  • Acidify the plasma sample by adding a small volume of a weak acid (e.g., 20 µL of 1% formic acid in water) to adjust the pH to below 3.5.

  • Add 1 mL of the extraction solvent (e.g., a 1:1 v/v mixture of ethyl acetate and diethyl ether).[10]

  • Vortex the tube for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot into the analytical system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and sample cleanup, making it the method of choice for applications requiring low detection limits and high precision.

Causality Behind the Choices: A mixed-mode or polymeric reversed-phase SPE sorbent is often chosen. The sample is loaded under acidic conditions to ensure Nateglinide is retained. The wash steps are designed to remove polar and some non-polar interferences while retaining the analyte. Elution is achieved with a solvent that disrupts the interaction between Nateglinide and the sorbent.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge (Methanol, Water) load 2. Load Pre-treated Sample (Plasma + Acid) condition->load wash1 3. Wash 1 (e.g., Acidified Water) load->wash1 wash2 4. Wash 2 (e.g., Methanol/Water) wash1->wash2 elute 5. Elute Nateglinide (e.g., Ammoniated Methanol) wash2->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Nateglinide extraction using Solid-Phase Extraction.

Detailed Steps:

  • Pre-treat Sample: Acidify 200 µL of plasma with 20 µL of 1% formic acid. Add the internal standard.

  • Condition SPE Cartridge: Use a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar impurities.

    • Wash with 1 mL of a 20:80 (v/v) methanol/water mixture to remove less polar impurities.

  • Dry: Dry the cartridge under vacuum or positive pressure for 1-2 minutes.

  • Elute: Elute Nateglinide from the cartridge with 1 mL of a 5% ammonium hydroxide solution in methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase, as described in the LLE protocol.

  • Analyze: Inject an aliquot into the analytical system.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust extraction protocol is only as good as its validation. All bioanalytical methods must be validated to ensure their reliability and adherence to regulatory standards.[11] Key validation parameters, as outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10, include:[12][13][14]

  • Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte from endogenous components and other potential interferences.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte in the mass spectrometer.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

Concluding Remarks for the Practicing Scientist

The successful quantification of Nateglinide in biological matrices is a critical step in its clinical development and therapeutic monitoring. The choice of extraction protocol—be it the expediency of protein precipitation, the balanced performance of liquid-liquid extraction, or the superior cleanup of solid-phase extraction—must be a deliberate one, guided by the specific requirements of the study and the analytical capabilities at hand. Each step, from sample pre-treatment to final analysis, is underpinned by the fundamental physicochemical properties of Nateglinide. By understanding and applying the principles and protocols outlined in this guide, researchers can develop and validate robust, reliable, and defensible bioanalytical methods, thereby ensuring the integrity of their data and contributing to the advancement of pharmaceutical science.

References

  • Al-Hadiya, Z. H., Khady, A. A., & Belal, F. (2007). Determination of nateglinide in human plasma by high-performance liquid chromatography with pre-column derivatization using a coumarin-type fluorescent reagent. Journal of Chromatography B, 857(1), 148-154. [Link]

  • U.S. Food and Drug Administration. (2010). Nateglinide Tablets Label. [Link]

  • Vortex-Assisted Dispersive Liquid-Liquid Microextraction Coupled with Deproteinization for Determination of Nateglinide in Human Plasma Using HPLC/UV. (2021). Journal of Chromatographic Science, 59(2), 136–143. [Link]

  • Glocker, E., Joukhadar, C., Kitzmantel, M., Stimpfl, T., Vycudilik, W., & Müller, M. (2003). Rapid and simple method for the analysis of nateglinide in human plasma using HPLC analysis with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 551-555. [Link]

  • Basavaiah, K., & Penmatsa, V. K. (2016). A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. Journal of the Mexican Chemical Society, 60(2), 85-94. [Link]

  • Pathan, S. A., Zaazaa, H. E., Iqbal, M., & Bhandari, A. (2012). Development and validation of analytical method for the estimation of nateglinide in rabbit plasma. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 179–184. [Link]

  • Venkatesh, D., Rao, A. L., & Kumar, K. S. (2022). PREPARATION AND CHARACTERISATION OF NATEGLINIDE-CYCLODEXTRIN INCLUSION COMPLEX. Indo American Journal of Pharmaceutical Research, 12(11), 663-671. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Helboe, P., Kristiansen, N. K., & Rasmussen, B. (2006). Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of Analytical Toxicology, 30(8), 613-616. [Link]

  • Weaver, R. J., & Roffey, S. J. (2001). Pharmacokinetics and metabolism of nateglinide in humans. Drug Metabolism and Disposition, 29(4 Pt 1), 443-451. [Link]

  • Ganda, V., & Singh, M. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • González-Domínguez, R., Sayago, A., & Fernández-Recamales, Á. (2020). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 92(15), 10479–10487. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • PubChem. (n.d.). Nateglinide. National Center for Biotechnology Information. [Link]

  • Musah, R. A., & Domin, M. A. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4939. [Link]

  • Wikipedia. (2023). Nateglinide. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Recent Advances in Pharmaceutical Sciences II. InTech. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Islam, M. M., & Johnson, K. L. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS J, 26(1), 16. [Link]

  • Li, X., Zhang, Y., & Chen, X. (2007). Determination of nateglinide by HPLC and its application of its pharmacokinetics and relative bioavailability. Chinese Journal of New Drugs, 16(10), 785-788. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material. [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • PubChem. (n.d.). Nateglinide. National Center for Biotechnology Information. [Link]

  • Malachowski, C. D., Levine, D. S., & Flarakos, J. (2014). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Journal of The American Society for Mass Spectrometry, 25(6), 1042–1050. [Link]

  • Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

Sources

Application Notes and Protocols for the Design of Transdermal Delivery Systems for Nateglinide Administration

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design and evaluation of transdermal delivery systems for Nateglinide. The protocols outlined herein are grounded in established scientific principles and regulatory considerations to ensure the development of a safe, effective, and stable transdermal product.

Introduction: The Rationale for Transdermal Nateglinide Delivery

Nateglinide is a short-acting insulin secretagogue used for the management of type 2 diabetes mellitus.[1] Its therapeutic action is dependent on the presence of functioning pancreatic β-cells and glucose.[2] Nateglinide is particularly effective at reducing postprandial blood glucose levels.[2][3] Oral administration of Nateglinide, however, is associated with a short half-life of approximately 1.5 hours and significant first-pass metabolism, necessitating frequent dosing to maintain therapeutic efficacy.[4]

A transdermal drug delivery system (TDDS) for Nateglinide offers several potential advantages:

  • Bypassing First-Pass Metabolism: Transdermal administration avoids the gastrointestinal tract and initial passage through the liver, which can lead to improved bioavailability.[5][6]

  • Sustained Drug Delivery: A transdermal patch can be designed to release Nateglinide in a controlled manner over an extended period, reducing dosing frequency and improving patient compliance.[4][7]

  • Stable Plasma Concentrations: Controlled release can lead to more stable plasma concentrations of the drug, potentially reducing side effects associated with fluctuating drug levels.[8]

  • Non-Invasive Administration: Transdermal patches are a non-invasive and patient-friendly alternative to oral or injectable medications.[5][6]

The primary challenge in developing a Nateglinide TDDS lies in overcoming the barrier properties of the skin's outermost layer, the stratum corneum.[9] This guide will detail the necessary steps to formulate and evaluate a transdermal system that effectively delivers Nateglinide through the skin.

Pre-formulation Studies: Characterizing Nateglinide for Transdermal Delivery

Successful formulation development begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties.

Physicochemical Properties of Nateglinide

The suitability of a drug for transdermal delivery is largely dictated by its physicochemical characteristics.[10] Key properties of Nateglinide are summarized in the table below.

PropertyValueImplication for Transdermal Delivery
Molecular Weight 317.4 g/mol [11]Ideal (< 500 Daltons) for passive diffusion across the skin.[10]
Log P (Octanol/Water) 3.824 - 4.2[12][13]High lipophilicity favors partitioning into the stratum corneum.[10]
Aqueous Solubility Practically insoluble (0.00848 - 0.03 mg/mL)[12][14]Low solubility can be a limiting factor for drug release from the formulation.
BCS Classification Class II (High Permeability, Low Solubility)[12][13]Suggests that the drug can permeate biological membranes but its dissolution is the rate-limiting step.
pKa 3.1[13]As an acidic drug, it will be largely unionized at the physiological pH of the skin, which is favorable for permeation.[10]
Drug-Excipient Compatibility Studies

Ensuring the compatibility of Nateglinide with potential excipients is a critical step to prevent any chemical interactions that could affect the stability and efficacy of the final product. Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[15][16][17]

Objective: To identify any potential chemical interactions between Nateglinide and selected excipients by observing changes in the characteristic peaks of the drug.[18]

Materials:

  • Nateglinide (API)

  • Selected polymers (e.g., HPMC, Eudragit RS-100, Ethylcellulose)

  • Selected plasticizers (e.g., Propylene glycol, PEG 400)

  • Selected permeation enhancers (e.g., DMSO, Span 80)

  • Potassium bromide (KBr), spectroscopy grade

Procedure:

  • Prepare physical mixtures of Nateglinide and each excipient in a 1:1 ratio by gentle trituration.

  • Prepare KBr pellets of the pure drug, pure excipients, and the physical mixtures.

  • Scan the pellets over a wavelength range of 4000 to 400 cm⁻¹ using an FTIR spectrometer.

  • Compare the spectra of the physical mixtures with those of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of Nateglinide indicates compatibility.

Objective: To assess the thermal behavior of Nateglinide in the presence of excipients, identifying any interactions that may alter the melting point or thermal stability of the drug.[19][20]

Materials:

  • Nateglinide (API)

  • Selected excipients

  • Aluminum pans

Procedure:

  • Accurately weigh 2-5 mg of the pure drug, pure excipients, and their 1:1 physical mixtures into aluminum pans.

  • Seal the pans and place them in the DSC instrument.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 200°C) under a nitrogen atmosphere.

  • Record the thermograms and analyze them for any changes in the melting endotherm of Nateglinide. A significant shift or disappearance of the melting peak in the physical mixture may suggest an interaction.[21]

Formulation Development of Nateglinide Transdermal Patches

The solvent casting method is a common and straightforward technique for the laboratory-scale preparation of matrix-type transdermal patches.[22]

Diagram 3.1: Workflow for Transdermal Patch Formulation

G cluster_prep Preparation cluster_cast Casting and Drying cluster_final Finalization A Weigh Polymers and Nateglinide B Dissolve in Solvent Mixture A->B C Add Plasticizer and Permeation Enhancer B->C D Stir to form a Homogeneous Solution C->D E Pour Solution into Petri Dish D->E Solvent Casting F Controlled Solvent Evaporation E->F G Dry Patch Formation F->G H Cut Patches to a Specific Size G->H I Store in a Desiccator H->I

Caption: Workflow for the formulation of Nateglinide transdermal patches using the solvent casting technique.

Protocol 3.1: Preparation of Nateglinide Transdermal Patches

Objective: To formulate matrix-type transdermal patches of Nateglinide with varying polymer and permeation enhancer concentrations.

Materials:

  • Nateglinide

  • Polymers (e.g., HPMC K4M, Eudragit RS-100)

  • Plasticizer (e.g., Polyethylene Glycol 400)

  • Permeation Enhancer (e.g., Span 80)

  • Solvent Mixture (e.g., Methanol:Chloroform 3:2)[22]

  • Petri dishes

  • Magnetic stirrer

Procedure:

  • Accurately weigh the required quantities of polymers and dissolve them in the solvent mixture with continuous stirring.[22]

  • Add the weighed amount of Nateglinide to the polymer solution and stir until a clear solution is obtained.

  • Incorporate the plasticizer and permeation enhancer into the solution and stir to ensure homogeneity.[22]

  • Pour the final solution into a petri dish placed on a level surface.

  • Cover the petri dish with an inverted funnel to control the rate of solvent evaporation and prevent the formation of cracks in the patch.[22]

  • Allow the solvent to evaporate at room temperature for 24 hours.

  • Once dried, carefully remove the patch from the petri dish, cut it into the required size, and store it in a desiccator until further evaluation.[22]

Physicochemical Evaluation of Formulated Patches

The formulated patches must be evaluated for several physicochemical parameters to ensure their quality and performance.[4][23]

Table 4.1: Physicochemical Evaluation Parameters
ParameterMethodAcceptance Criteria
Thickness Measured at multiple points using a digital micrometer.Uniform thickness with minimal variation.
Weight Variation Weighing individual patches of a specified size.Consistent weight across all patches in a batch.
Folding Endurance Repeatedly folding the patch at the same place until it breaks.High folding endurance (>200 folds) indicates good flexibility.[7]
Moisture Content Determined by keeping the patch in a desiccator with a desiccant and measuring weight loss.Low moisture content is desirable for stability.
Moisture Uptake Determined by keeping the patch in a desiccator with a saturated solution of potassium chloride (84% RH) and measuring weight gain.Low moisture uptake indicates good physical stability.
Surface pH The patch is allowed to swell in a small volume of distilled water, and the pH of the water is measured.Should be close to the skin's pH (4.5-6.5) to avoid irritation.[7]
Drug Content Uniformity A patch of a specified area is dissolved in a suitable solvent, and the drug content is determined by UV-Vis spectrophotometry or HPLC.Drug content should be within pharmacopeial limits (e.g., 90-110% of the labeled amount).[7]

In Vitro and Ex Vivo Permeation Studies

These studies are crucial for assessing the drug release from the patch and its ability to permeate the skin.

Diagram 5.1: Experimental Setup for Ex Vivo Skin Permeation Study

G cluster_setup Franz Diffusion Cell Donor Donor Chamber (Transdermal Patch) Membrane Skin Membrane (Stratum Corneum facing up) Donor->Membrane Receptor Receptor Chamber (Phosphate Buffer pH 7.4) Stirred at 32 ± 0.5°C Membrane->Receptor Sampling Sampling Port Receptor->Sampling

Caption: Schematic of a Franz diffusion cell for ex vivo skin permeation studies.

Protocol 5.1: In Vitro Drug Release Study

Objective: To determine the rate and extent of Nateglinide release from the transdermal patch into a dissolution medium.

Apparatus: USP Dissolution Apparatus 5 (Paddle over Disk).[24]

Materials:

  • Nateglinide transdermal patch

  • Phosphate buffer (pH 7.4) as dissolution medium

  • USP Dissolution Apparatus 5

Procedure:

  • Fill the dissolution vessel with 900 mL of phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 0.5°C.

  • Fix the transdermal patch onto the disk assembly with the drug-releasing surface facing up.

  • Place the disk assembly at the bottom of the dissolution vessel.

  • Set the paddle speed to 50 rpm.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

  • Replace the withdrawn volume with an equal amount of fresh dissolution medium to maintain sink conditions.

  • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug release over time.

Protocol 5.2: Ex Vivo Skin Permeation Study

Objective: To evaluate the permeation of Nateglinide across an excised skin membrane.[25]

Apparatus: Franz diffusion cell.[25][26][27]

Materials:

  • Nateglinide transdermal patch

  • Excised rat abdominal skin or porcine ear skin[22][28]

  • Phosphate buffer (pH 7.4) as receptor medium

  • Franz diffusion cells

Procedure:

  • Prepare the excised skin by carefully removing subcutaneous fat and hair.

  • Mount the skin on the receptor chamber of the Franz diffusion cell with the stratum corneum side facing the donor chamber.[25]

  • Fill the receptor chamber with phosphate buffer (pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature. The medium should be continuously stirred.

  • Apply the transdermal patch to the surface of the skin in the donor chamber.

  • Withdraw samples from the receptor chamber at regular intervals and replace with fresh medium.[25]

  • Analyze the samples for Nateglinide concentration.

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot and the lag time from the x-intercept.[25]

In Vivo Studies

In vivo studies in animal models are essential to evaluate the pharmacokinetic and pharmacodynamic performance of the developed transdermal system and to assess its potential for skin irritation.[5]

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Objective: To determine the plasma concentration-time profile and the glucose-lowering effect of the Nateglinide transdermal patch in a diabetic animal model.

Animal Model: Streptozotocin-induced diabetic rats are a commonly used model for type 2 diabetes research.[29][30]

Procedure:

  • Induce diabetes in Wistar rats by a single intraperitoneal injection of streptozotocin.

  • Divide the diabetic rats into groups (e.g., control, oral Nateglinide, transdermal patch).

  • Apply the transdermal patch to a shaved area on the dorsal side of the rats in the treatment group.

  • Collect blood samples at predetermined time points.

  • Analyze the plasma samples for Nateglinide concentration using a validated LC-MS/MS method to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Measure blood glucose levels at the same time points to evaluate the pharmacodynamic effect.

Protocol 6.2: Skin Irritation Study

Objective: To evaluate the potential of the transdermal patch to cause skin irritation. This can be performed following OECD Test Guideline 439 for in vitro skin irritation or adapted for in vivo studies.[31][32][33]

In Vitro Method (OECD 439):

  • Utilizes a reconstructed human epidermis (RhE) model.[32]

  • The patch is applied to the RhE tissue for a defined period.

  • Cell viability is measured using the MTT assay.

  • A reduction in cell viability below 50% indicates an irritant potential.[31][33]

In Vivo Method (Adapted from OECD 404):

  • Use healthy albino rabbits or rats.

  • Shave a small area on the back of the animal.

  • Apply the transdermal patch to the shaved skin.

  • Observe the application site for signs of erythema and edema at specified time intervals.

  • Score the skin reactions based on a standardized scale (e.g., Draize scale).

Data Analysis and Interpretation

The data obtained from the various evaluation studies should be analyzed to determine the optimal formulation. This includes analyzing drug release kinetics (e.g., zero-order, first-order, Higuchi model) to understand the mechanism of drug release. The permeation parameters from the ex vivo studies will provide insights into the efficiency of the formulation in delivering the drug across the skin. The in vivo data will ultimately determine the bioavailability and therapeutic efficacy of the transdermal system.

Conclusion

The development of a transdermal delivery system for Nateglinide is a promising approach to improve the management of type 2 diabetes. By following the systematic protocols outlined in these application notes, researchers can effectively formulate and evaluate a transdermal patch with the desired characteristics of sustained drug release, good skin compatibility, and enhanced therapeutic efficacy. Further optimization and clinical trials will be necessary to translate these research findings into a commercially viable product.

References

  • Indo American Journal of Pharmaceutical Research. (2022). PREPARATION AND CHARACTERISATION OF NATEGLINIDE-CYCLODEXTRIN INCLUSION COMPLEX.
  • Brainly.com. (2023). Which characteristics describe the ideal physicochemical properties of a drug for transdermal delivery?
  • Subudhi, S. K., et al. (2017). Solid Dispersion of Nateglinide in Polyoxy Ethylene-Polyoxy Propylene Block Copolymer: in vitro and in vivo Evaluation.
  • National Center for Biotechnology Information. (n.d.).
  • Dornhorst, A. (2001). Nateglinide: a new rapid-acting insulinotropic agent. PubMed.
  • Formulation and Evaluation of Transdermal P
  • National Center for Biotechnology Information. (n.d.). Nateglinide | C19H27NO3 | CID 5311309. PubChem.
  • The Pharmaceutical and Chemical Journal. (n.d.).
  • Weng, J., et al. (2021).
  • (2024).
  • Cayman Chemical. (n.d.).
  • IIVS.org. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Leshaodo, O. (2024). Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition.
  • ACS Publications. (2025). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models | Molecular Pharmaceutics.
  • USP-NF. (2009). Pharmacopeial Forum Vol. 35(3) [May–June 2009].
  • GSC Online Press. (n.d.).
  • ResearchGate. (2025). (PDF)
  • PubMed. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells.
  • ResearchGate. (n.d.). Nateglinide aqueous solubility and drug content in PMs and SDs.
  • ResearchGate. (2026). (PDF)
  • International Journal of Pharmacy & Pharmaceutical Research. (2015).
  • (2024).
  • MDPI. (n.d.). Animal Models in Diabetic Research—History, Presence, and Future Perspectives.
  • OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems. (n.d.).
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • CONICET. (n.d.).
  • ResearchGate. (n.d.). DSC thermograms of transdermal patches and gentamicin. PL 32, PDL 04,....
  • Frontiers. (n.d.).
  • ResearchGate. (2025). Animal models to test drugs with potential antidiabetic activity.
  • National Center for Biotechnology Information. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells.
  • ONdrugDelivery Magazine. (2016). OPTIMISING IN VITRO TESTING FOR TRANSDERMAL AND TOPICAL DRUG PRODUCTS.
  • ResearchGate. (2025).
  • Asian Journal of Pharmacy and Technology. (n.d.).
  • Bentham Science Publishers. (2023).
  • AWS. (n.d.). Review Article Animal Models for the Assessment of Antidiabetic Activity.
  • MDPI. (2023).
  • (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Regulations.gov. (2018). Integrated Safety Testing and Assessment of Topical Drug Products.
  • Medical Engineering Technologies. (n.d.).
  • Taylor & Francis. (n.d.). Full article: Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer.
  • wisdomlib. (n.d.). Drug-excipient compatibility studies: Significance and symbolism.
  • YouTube. (2017). What Is Differential Scanning Calorimetry (DSC)?.
  • Journal of Young Pharmacists. (n.d.).
  • Semantic Scholar. (n.d.). [PDF] Animal models to test drugs with potential antidiabetic activity.
  • YouTube. (2020).
  • XCellR8. (n.d.).
  • ResearchGate. (n.d.). Fig. 4 Ex vivo permeation test using Franz diffusion cells. (A) Image....

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Nateglinide HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of Nateglinide HPLC analysis, designed for immediate application in a regulated laboratory environment.

Executive Summary: The "Acidic Paradox"

Nateglinide is a D-phenylalanine derivative with a carboxylic acid moiety (pKa ≈ 3.1). Unlike basic drugs that tail due to silanol attraction, Nateglinide tailing is frequently caused by ionization split (operating too close to the pKa) or strong solvent effects . This guide moves beyond generic troubleshooting to address the specific physicochemical behavior of Nateglinide.

Phase 1: The Primary Suspect – Mobile Phase pH & Buffer Chemistry

Q: My Nateglinide peak is tailing (Tailing Factor > 1.6), but I am using a standard C18 column. Is the column dead? A: Likely not. The issue is almost certainly your mobile phase pH.

The Mechanism

Nateglinide behaves according to the Henderson-Hasselbalch equation. Its pKa is approximately 3.1 .[1]

  • At pH 3.1: 50% of the molecule is neutral (hydrophobic, retained well) and 50% is ionized (hydrophilic, elutes fast).

  • The Result: As the molecule travels down the column, it constantly flips between these states. This "kinetic lag" creates a broad, tailing peak.

The Protocol: "The Rule of 2"

To sharpen the peak, you must force the molecule into a single state. For C18 retention, we want the neutral (protonated) state.

ParameterCurrent (Problematic)Optimized (Target)Why?
Buffer pH 3.0 - 4.02.0 - 2.5 At pH 2.0 (1 unit below pKa), ~90%+ of Nateglinide is protonated. At pH 2.5, suppression is sufficient for sharp peaks.
Buffer Type Acetate / FormatePhosphate Phosphate provides superior buffering capacity at pH 2.0-2.5 compared to volatile buffers.
Concentration 10 mM25 - 50 mM Higher ionic strength masks secondary interactions and stabilizes the protonation state.

Critical Step: Adjust the pH of the aqueous buffer before mixing with organic solvents. Mixing organic solvent changes the apparent pH (pK_a shift).

Phase 2: Sample Diluent Mismatch (The "Solvent Effect")

Q: I adjusted the pH to 2.5, but the peak is still fronting or tailing, specifically at the base. Why? A: You are likely dissolving Nateglinide in 100% Methanol or Acetonitrile.

The Mechanism

Nateglinide is highly soluble in organic solvents but has lower solubility in acidic water. When you inject a 100% organic plug into a mobile phase that is 40-50% aqueous:

  • The strong solvent (diluent) carries the analyte down the column faster than the mobile phase.

  • The analyte precipitates microscopically or spreads out before it interacts with the stationary phase.

  • Result: Distorted peak shape (often looks like a "shark fin").

The Solution: Diluent Matching

Experiment: Prepare your standard in the mobile phase itself, or a ratio close to it.

  • Bad Diluent: 100% Methanol.[2]

  • Good Diluent: 50:50 Methanol:Phosphate Buffer (pH 2.5).

Phase 3: Column Chemistry & Metal Chelation

Q: I've optimized pH and diluent, but a slight tail persists. Could it be the column? A: Yes. Nateglinide's carboxylic acid group can chelate with trace metals (Iron, Aluminum) found in older or lower-quality silica base particles.

The Mechanism

Even if the silanols are suppressed by low pH, trace metals in the silica matrix act as "magnets" for the carboxylic acid, holding onto the molecule longer than the hydrophobic ligands do.

The Solution: Column Selection

Switch to a "Type B" High-Purity Silica column or a column with specific end-capping for acids.

  • Recommended Phase: C18 or Phenyl-Hexyl (provides alternative selectivity).

  • Specification: Look for "High Purity" (< 10 ppm metals) or "Base Deactivated" (which ironically helps acids too by covering active sites).

  • Example Columns: Waters XBridge, Phenomenex Kinetex, or Agilent ZORBAX Eclipse Plus.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for isolating the root cause of Nateglinide tailing.

Nateglinide_Troubleshooting Start Symptom: Nateglinide Peak Tailing (Tf > 1.5) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 2.5? Check_pH->Is_pH_Low Adjust_pH Action: Lower pH to 2.0 - 2.5 (Use Phosphate Buffer) Is_pH_Low->Adjust_pH No (pH > 3.0) Check_Diluent Step 2: Check Sample Diluent Is_pH_Low->Check_Diluent Yes Adjust_pH->Check_Diluent Is_Diluent_Strong Is Diluent 100% Organic? Check_Diluent->Is_Diluent_Strong Match_Diluent Action: Dilute sample with Mobile Phase (50:50) Is_Diluent_Strong->Match_Diluent Yes Check_Column Step 3: Check Column Type Is_Diluent_Strong->Check_Column No Match_Diluent->Check_Column Is_Column_Old Is Column Low Purity or >1000 injections? Check_Column->Is_Column_Old Replace_Column Action: Switch to High-Purity End-capped C18 Is_Column_Old->Replace_Column Yes System_Check Step 4: Check System (Frit/Dead Volume) Is_Column_Old->System_Check No

Figure 1: Decision tree for systematic isolation of peak tailing causes in acidic drug analysis.

Experimental Validation Protocol

To confirm the root cause, perform this "Split-Injection" Test :

  • Run A (Control): Inject your current sample. Record Tailing Factor (Tf).

  • Run B (pH Check): Prepare a fresh mobile phase with 25mM Potassium Phosphate (pH 2.0) . Inject the same sample.

    • If Tf improves: The issue was ionization equilibrium.

  • Run C (Diluent Check): Dilute your sample 1:1 with water (or buffer). Inject.

    • If Tf improves: The issue was solvent strength mismatch.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 443939, Nateglinide. PubChem. Available at: [Link]

  • United States Pharmacopeia (USP). USP Monograph: Nateglinide. USP-NF.
  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Library. Available at: [Link]

  • Phenomenex. "Troubleshooting HPLC Peak Shape Issues." Phenomenex Blog. Available at: [Link]

  • ResearchGate. "Development and validation of an HPLC method for determination of nateglinide." DergiPark. Available at: [Link]

Sources

Technical Support Center: Optimizing Yield in Nateglinide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Chemical Synthesis & Solid-State Engineering of Nateglinide Reference ID: NTG-SYN-OPT-2026

Introduction: The Nateglinide Challenge

Nateglinide (N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine) presents a dual challenge in process chemistry: chemical conversion (amide bond formation without racemization) and solid-state control (isolating the stable H-type polymorph over the metastable B-type).

This guide addresses the specific failure points researchers encounter when scaling this synthesis, moving beyond basic textbook procedures to industrial optimization strategies.

Module 1: Chemical Yield & The Coupling Reaction

Context: The industry-standard route utilizes the Schotten-Baumann reaction between D-phenylalanine and trans-4-isopropylcyclohexanecarbonyl chloride.[1][2]

Troubleshooting Guide: Coupling Efficiency

User Question: “My reaction conversion is stuck at ~60-70%. I see significant amounts of the hydrolyzed acid byproduct (trans-4-isopropylcyclohexanecarboxylic acid). How do I fix this?”

Technical Diagnosis: This is a classic Schotten-Baumann competition scenario . The rate of hydrolysis of your acid chloride is competing with the rate of aminolysis (reaction with D-phenylalanine). This usually happens due to:

  • High Temperature: Hydrolysis accelerates faster than aminolysis at elevated temperatures.

  • Insufficient pH Control: If the pH drops below 8-9 during addition, the amine (D-Phe) becomes protonated (

    
    ) and non-nucleophilic, stopping the reaction while the acid chloride continues to hydrolyze.
    

Corrective Protocol:

  • Temperature: Maintain the reaction mixture between -5°C and 5°C during the acid chloride addition.

  • Base Addition: Do not add all base at once. Use a simultaneous addition (co-addition) strategy. Maintain pH at 10.0–11.0 throughout the acid chloride addition.

  • Phase Transfer: If using a biphasic system (Water/DCM or Water/Toluene), ensure vigorous stirring (>500 RPM) to maximize interfacial surface area. However, the preferred solvent system for Nateglinide is often Acetone/Water (single phase initially) to maximize homogeneity.

User Question: “I am observing racemization of the D-phenylalanine moiety. My enantiomeric excess (ee) is dropping.”

Technical Diagnosis: Racemization in amide coupling often occurs via the formation of an oxazolone intermediate, particularly under highly basic conditions or high temperatures.

Corrective Protocol:

  • Base Selection: Switch from strong mineral bases (NaOH) to milder inorganic bases like

    
     or strictly control the NaOH equivalents (max 2.5 eq).
    
  • Avoid Activation Agents: If using the acid chloride route, ensure the acid chloride is distilled or high purity. If using coupling reagents (EDC/HOBt) on the free acid, ensure the reaction temperature does not exceed 0°C during activation.

Module 2: Impurity Management (The Cis-Isomer)

Context: The cyclohexane ring can exist in cis or trans configurations. Nateglinide requires the trans isomer. The cis isomer is a critical impurity.[3]

Troubleshooting Guide: Stereochemical Purity

User Question: “I have 3% cis-isomer in my final product. Recrystallization isn't removing it efficiently. What should I do?”

Technical Diagnosis: Purging the cis-isomer at the final Nateglinide stage is thermodynamically difficult because the solubilities of the cis and trans amides are similar. The error lies upstream.

Corrective Protocol: Purify the Starting Material. You must upgrade the purity of trans-4-isopropylcyclohexanecarboxylic acid before coupling.

  • Isomerization: Treat the starting acid mixture with concentrated KOH/Methanol under reflux. This thermodynamically drives the mixture toward the more stable trans isomer.

  • Selective Crystallization: Crystallize the acid precursor in aqueous methanol. The trans-acid crystallizes preferentially. Ensure the starting acid is >98% trans before attempting the coupling.

Module 3: Polymorph Control (Form H vs. Form B)

Context: Nateglinide exhibits "disappearing polymorphs." Form H is the stable, commercial form. Form B is metastable and often precipitates kinetically.

Troubleshooting Guide: Solid-State Engineering

User Question: “My DSC shows a melting point of ~128°C (Form B) instead of 139°C (Form H). I followed the protocol, but I keep getting Form B.”

Technical Diagnosis: Form B is the kinetic product . It forms when precipitation is too rapid or when the solvent system contains too much water relative to the organic co-solvent during the acidification step.

Corrective Protocol (The "Form H" Switch): To guarantee Form H, you must operate under thermodynamic control.

  • Solvent: Use a Methanol/Water system.[4]

  • Temperature: Perform the acidification (precipitation) at elevated temperature (50-60°C) , not cold.

  • Procedure:

    • Dissolve crude Nateglinide in Methanol at 50°C.

    • Add dilute HCl slowly to adjust pH to 2–3.

    • Then add water slowly while maintaining 50°C.

    • Cool slowly (10°C/hour) to room temperature.

    • Why? High temperature prevents the nucleation of the metastable Form B, allowing the stable Form H to nucleate and grow.

Master Protocol: Optimized Synthesis of Nateglinide (Form H)

Objective: Synthesis of Nateglinide with >90% Yield and >99.5% Purity (Form H).

Reagents:

  • D-Phenylalanine[1][2][4][5][6][7]

  • trans-4-Isopropylcyclohexanecarbonyl chloride (Assay >98% trans)

  • NaOH (10% aqueous solution)

  • Acetone (Reaction Solvent)

  • Methanol (Crystallization Solvent)

  • HCl (1N and Conc.)

Step-by-Step Methodology:

  • Schotten-Baumann Coupling:

    • Dissolve D-Phenylalanine (1.0 eq) in 10% NaOH (1.1 eq) and water.

    • Add Acetone (ratio 1:1 v/v with water). Cool to 0–5°C .

    • Simultaneously add:

      • trans-4-Isopropylcyclohexanecarbonyl chloride (1.05 eq) dissolved in minimal acetone.

      • NaOH (10% aq) to maintain pH 10–11 .

    • Critical Control: Addition time should be 45–60 mins. Do not let temperature rise above 10°C.

  • Work-up:

    • Stir for 2 hours at 15°C.

    • Acidify with HCl to pH 2.

    • Extract with Ethyl Acetate.[8] Wash organic layer with water.[4]

    • Evaporate solvent to obtain Crude Nateglinide.

  • Crystallization (The Polymorph Lock):

    • Dissolve Crude Nateglinide in Methanol (10 volumes) at 50°C .

    • Add water (5 volumes) slowly at 50°C until slight turbidity is observed.

    • Stir at 50°C for 30 mins (Thermodynamic equilibration).

    • Cool to 25°C over 2 hours.

    • Filter and wash with Methanol/Water (1:1).

    • Dry at 90°C (High drying temp promotes B

      
       H conversion if traces of B exist).
      

Visualizations

Figure 1: Synthetic Pathway & Impurity Logic

NateglinideSynthesis cluster_inputs Precursors cluster_reaction Schotten-Baumann Coupling cluster_workup Isolation & Polymorph Control DPhe D-Phenylalanine Reaction Reaction (Acetone/Water, pH 10-11) DPhe->Reaction AcidCl trans-4-isopropyl cyclohexanecarbonyl chloride AcidCl->Reaction Hydrolysis Impurity: Hydrolyzed Acid Reaction->Hydrolysis High Temp/Low pH Racemization Impurity: L-Isomer (Racemization) Reaction->Racemization pH > 12 Crude Crude Nateglinide Reaction->Crude pH 2 Precipitation Cryst Crystallization (MeOH/Water @ 50°C) Crude->Cryst FormB Form B (Metastable/Kinetic) Cryst->FormB Fast Cooling Low Temp FormH Nateglinide Form H (Stable/Thermodynamic) Cryst->FormH Slow Cooling High Temp

Caption: Figure 1: Critical process flow for Nateglinide synthesis, highlighting divergence points for chemical impurities and physical polymorphs.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Identification YieldIssue Low Yield (<70%) Start->YieldIssue PurityIssue Purity Failure Start->PurityIssue CheckHydrolysis Check Acid Chloride Hydrolysis YieldIssue->CheckHydrolysis CheckImpurityType Identify Impurity PurityIssue->CheckImpurityType CheckPH Maintain pH 10-11 Cool to 0°C CheckHydrolysis->CheckPH CisIsomer Cis-Isomer Present CheckImpurityType->CisIsomer WrongPolymorph Wrong Polymorph (Form B) CheckImpurityType->WrongPolymorph FixCis Action: Recrystallize Starting Material (Not Final Product) CisIsomer->FixCis FixPoly Action: Switch to MeOH/Water Crystallize > 50°C WrongPolymorph->FixPoly

Caption: Figure 2: Decision matrix for diagnosing yield losses and purity failures in Nateglinide production.

Data Summary: Critical Process Parameters

ParameterTarget RangeConsequence of Deviation
Coupling Temperature 0°C – 5°C>10°C increases hydrolysis; reduces yield.
Coupling pH 10.0 – 11.0<9 stops reaction; >12 causes racemization.
Acid Chloride Purity >98% transcis-isomer is difficult to remove downstream.
Crystallization Solvent Methanol / WaterEthanol or Acetone often yield Form B.
Precipitation Temp 50°C – 60°CLow temp (<30°C) precipitates metastable Form B.

References

  • Shinkai, H., et al. (1989).[6][9] N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds.[5][6][7][9] A new class of oral hypoglycemic agents.[6] Journal of Medicinal Chemistry.[6][9][]

  • Sumikawa, M., et al. (1995).[6] Crystals of N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine and methods for preparing them. U.S. Patent 5,463,116.[6]

  • DrugFuture. (n.d.). Nateglinide Synthesis Route and Maps.[6]

  • Cativiela, C., et al. (2004).[11] Synthesis and Preparative Resolution of the trans-Cyclohexane Analogues of Phenylalanine. European Journal of Organic Chemistry.

  • European Patent Office. (2010).[12] Process for the preparation of chirally pure Nateglinide (EP 2264002).

Sources

Overcoming low bioavailability of Nateglinide in oral formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming the challenges associated with the oral delivery of Nateglinide. This resource is designed for researchers, scientists, and drug development professionals actively engaged in formulating this potent antidiabetic agent. Here, we delve into the core reasons behind Nateglinide's variable oral bioavailability and provide practical, in-depth guidance on advanced formulation strategies to enhance its therapeutic efficacy. Our approach is grounded in mechanistic understanding and validated experimental protocols to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical and pharmacokinetic properties of Nateglinide that are crucial for designing effective oral formulations.

1. What are the primary reasons for the perceived low or variable oral bioavailability of Nateglinide?

While the absolute bioavailability of Nateglinide is reported to be around 73%, several factors can contribute to its variability and suboptimal performance in certain formulations.[1][2] The primary challenges stem from its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[3]

  • Poor Aqueous Solubility: Nateglinide is practically insoluble in water, which can lead to a dissolution rate-limited absorption.[1][3] This means that the rate at which the drug dissolves in the gastrointestinal fluids can be slower than the rate at which it can be absorbed across the intestinal wall, thus becoming the bottleneck for its overall bioavailability.

  • Crystalline Nature: Nateglinide exists as a stable crystalline solid. Significant energy is required to break this crystal lattice before the drug can dissolve, further contributing to its slow dissolution rate.

  • Extensive First-Pass Metabolism: Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 (about 70%) and to a lesser extent CYP3A4 (about 30%).[4][5] Genetic polymorphisms and drug-drug interactions affecting these enzymes can lead to significant inter-individual variability in its metabolism and, consequently, its systemic exposure.

2. What are the key physicochemical properties of Nateglinide that I should consider during formulation development?

Understanding the fundamental properties of Nateglinide is the first step in designing a successful formulation strategy.

PropertyValueImplication for Formulation
Molecular Weight 317.43 g/mol Relatively small molecule, favorable for passive diffusion.
BCS Class Class IIHigh permeability, low solubility. The primary formulation goal is to enhance solubility and dissolution.[3]
Aqueous Solubility Practically insolubleDissolution is the rate-limiting step for absorption.[1]
Log P 3.824High lipophilicity, which is favorable for membrane permeation but contributes to poor aqueous solubility.[3]
pKa 3.1Weakly acidic nature. Solubility is pH-dependent.
Melting Point ~129-131 °CRelatively low melting point, which can be advantageous for melt-based formulation techniques like solid dispersions.

3. Why are advanced formulation strategies like solid dispersions and lipid-based systems necessary for Nateglinide?

Conventional tablet formulations of Nateglinide may not consistently overcome its inherent solubility limitations, leading to variable clinical outcomes. Advanced formulation approaches are designed to present the drug to the gastrointestinal tract in a more readily absorbable form.

  • Solid Dispersions: These systems disperse Nateglinide in a hydrophilic polymer matrix at a molecular level.[1][6] This prevents the drug from crystallizing and presents it as an amorphous solid, which has a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[1][6]

  • Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Self-micro or nano-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water micro/nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][3][7] These formulations can:

    • Maintain the drug in a solubilized state.

    • Increase the surface area for drug absorption.

    • Potentially enhance lymphatic transport, thereby bypassing hepatic first-pass metabolism.[2]

Part 2: Troubleshooting Guides

This section provides practical troubleshooting advice for common challenges encountered during the development of Nateglinide formulations.

A. Solid Dispersions

Issue 1: My Nateglinide solid dispersion shows poor physical stability and recrystallizes over time.

  • Potential Causes:

    • Inadequate Polymer Miscibility: The drug and polymer may not be fully miscible at the chosen ratio, leading to phase separation and subsequent recrystallization of the drug.

    • Hygroscopicity: The chosen polymer might be hygroscopic, and absorbed moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization.

    • High Drug Loading: Exceeding the solubility of the drug in the polymer matrix can lead to the presence of undissolved crystalline drug, which can act as a seed for further crystallization.

  • Solutions & Rationale:

    • Polymer Selection: Screen a variety of polymers with different physicochemical properties (e.g., Poloxamers, PEGs, PVP, HPMC).[1][6] Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions and miscibility. A single glass transition temperature (Tg) for the solid dispersion, different from that of the individual components, suggests good miscibility.

    • Optimize Drug-to-Polymer Ratio: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3 w/w) and evaluate their physical stability under accelerated conditions (e.g., 40°C/75% RH).[1][5]

    • Incorporate a Second Polymer: In some cases, a ternary solid dispersion with a second polymer can improve stability by enhancing the drug-polymer interactions and reducing molecular mobility.

    • Control Storage Conditions: Store the solid dispersions in tightly sealed containers with a desiccant to minimize moisture absorption.

Issue 2: The in vitro dissolution rate of my Nateglinide solid dispersion is not significantly better than the pure drug.

  • Potential Causes:

    • Incomplete Amorphization: The preparation method may not have been sufficient to convert the crystalline drug completely into its amorphous form.

    • Poor Wetting of the Solid Dispersion: The solid dispersion powder may not be readily wetted by the dissolution medium, leading to clumping and a reduced surface area for dissolution.

    • Inappropriate Polymer: The chosen polymer may not be dissolving quickly enough in the dissolution medium, thus hindering the release of the drug.

  • Solutions & Rationale:

    • Verify Amorphous State: Use Powder X-ray Diffraction (PXRD) and DSC to confirm the absence of crystallinity in your solid dispersion.[1][6] The PXRD pattern of an amorphous solid dispersion should show a halo pattern without any sharp peaks characteristic of the crystalline drug.

    • Preparation Method Optimization: If using the melting method, ensure the temperature is high enough to melt both the drug and the polymer and that the cooling rate is rapid enough to "freeze" the drug in its amorphous state. For the solvent evaporation method, ensure the solvent is completely removed, as residual solvent can promote recrystallization.

    • Incorporate a Surfactant: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, Tween 80) to the solid dispersion or the dissolution medium can improve wettability and enhance the dissolution rate.[6]

    • Choose a Freely Water-Soluble Carrier: Polymers like Poloxamer 188 and PEG 6000 are highly water-soluble and can promote rapid dissolution of the solid dispersion and release of the drug.

B. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Issue 1: My Nateglinide SNEDDS formulation is thermodynamically unstable, showing signs of phase separation or cracking upon storage.

  • Potential Causes:

    • Suboptimal Excipient Ratios: The ratios of oil, surfactant, and co-surfactant may not be within the stable nanoemulsion region.

    • Poor Excipient Selection: The chosen oil, surfactant, or co-surfactant may not be compatible or have the appropriate HLB (Hydrophile-Lipophile Balance) value to form a stable system.

    • High Drug Loading: The amount of Nateglinide may exceed its solubility in the lipidic vehicle, leading to precipitation.

  • Solutions & Rationale:

    • Construct Pseudo-Ternary Phase Diagrams: Systematically titrate mixtures of oil, surfactant, and co-surfactant with water to identify the boundaries of the nanoemulsion region.[3] This allows for the rational selection of excipient ratios that will result in a stable formulation.

    • Screen Excipients: Screen various oils (e.g., Capryol 90, Capmul MCM C-8), surfactants (e.g., Cremophor RH 40, Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to solubilize Nateglinide and form a stable nanoemulsion.[2][3][7]

    • Thermodynamic Stability Testing: Subject the formulations to stress tests, such as centrifugation and multiple freeze-thaw cycles, to ensure they remain stable and do not undergo phase separation.

Issue 2: The SNEDDS formulation shows drug precipitation upon dilution in the aqueous medium.

  • Potential Causes:

    • Supersaturation and Precipitation: Upon dilution, the solvent capacity of the SNEDDS for the drug may decrease, leading to supersaturation and subsequent precipitation of the drug before it can be absorbed.

    • Insufficient Surfactant Concentration: The amount of surfactant may be inadequate to maintain the drug in a solubilized state within the nanoemulsion droplets upon dilution.

  • Solutions & Rationale:

    • Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer (e.g., HPMC, PVP) to the SNEDDS formulation. These polymers can help maintain a supersaturated state of the drug upon dilution, preventing or delaying its precipitation.

    • Optimize Surfactant/Co-surfactant Ratio: Adjust the ratio of surfactant to co-surfactant to enhance the stability of the nanoemulsion and the solubilization capacity for the drug upon dilution.

    • Assess Robustness to Dilution: Dilute the SNEDDS formulation in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and visually inspect for any signs of precipitation over time.

Issue 3: The globule size of the resulting nanoemulsion is too large or shows a high polydispersity index (PDI).

  • Potential Causes:

    • Inefficient Emulsification: The chosen combination of excipients may not be efficient at reducing the interfacial tension between the oil and aqueous phases, resulting in larger droplet sizes.

    • Viscosity of the Formulation: A highly viscous SNEDDS formulation may not disperse quickly and efficiently upon contact with aqueous media.

  • Solutions & Rationale:

    • Optimize Excipient Ratios: Fine-tune the ratios of oil, surfactant, and co-surfactant based on the results from the pseudo-ternary phase diagram to achieve a smaller and more uniform globule size.

    • Select Appropriate Excipients: Choose surfactants with an appropriate HLB value (typically between 12 and 18 for o/w nanoemulsions) and co-surfactants that can effectively reduce the interfacial tension and the viscosity of the formulation.

    • Characterize Globule Size and PDI: Use dynamic light scattering (DLS) to measure the globule size and PDI of the nanoemulsion after dilution. Aim for a globule size of less than 200 nm and a PDI of less than 0.3 for a stable and effective nanoemulsion.[8]

Part 3: Visualization & Experimental Protocols

Diagrams

G cluster_0 Challenges with Oral Nateglinide Delivery cluster_1 Formulation Strategies to Enhance Bioavailability A Crystalline Nateglinide B Poor Aqueous Solubility A->B C Slow Dissolution Rate B->C D Low & Variable Bioavailability C->D E Solid Dispersion F Amorphous Nateglinide in Polymer Matrix E->F G Increased Apparent Solubility & Dissolution F->G H Improved Bioavailability G->H I SNEDDS J Nateglinide Solubilized in Nano-droplets I->J K Maintained Solubilization in GI Tract J->K K->H

Caption: Overcoming Nateglinide's bioavailability challenges.

Experimental Protocols

Protocol 1: Preparation of Nateglinide Solid Dispersion by the Melting Method

  • Materials: Nateglinide, Poloxamer 188.

  • Procedure: a. Accurately weigh Nateglinide and Poloxamer 188 in the desired ratio (e.g., 1:3 w/w).[1] b. Physically mix the components in a glass beaker. c. Heat the mixture on a hot plate or in a water bath to a temperature approximately 10-20°C above the melting point of the polymer, with continuous stirring until a clear, homogenous melt is obtained. d. Rapidly cool the melt by placing the beaker on an ice bath to solidify the mixture. e. Scrape the solidified mass and pulverize it using a mortar and pestle. f. Sieve the resulting powder through an appropriate mesh size (e.g., #60) to obtain a uniform particle size. g. Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: Preparation of Nateglinide-Loaded SNEDDS

  • Materials: Nateglinide, Capryol 90 (oil), Cremophor RH 40 (surfactant), Transcutol P (co-surfactant).

  • Procedure: a. Accurately weigh the required quantities of oil, surfactant, and co-surfactant into a glass vial based on the optimized ratios from a pseudo-ternary phase diagram.[2] b. Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. c. Add the accurately weighed Nateglinide to the mixture. d. Continue vortexing and gently warm the mixture (if necessary, not exceeding 40°C) until the drug is completely dissolved. e. The resulting formulation should be a clear, yellowish, oily liquid. Store at room temperature.

Protocol 3: Characterization of SNEDDS - Emulsification Study

  • Purpose: To assess the self-emulsification efficiency of the prepared SNEDDS.

  • Procedure: a. Add 1 mL of the Nateglinide-loaded SNEDDS formulation to 250 mL of purified water in a glass beaker at 37°C. b. Gently agitate the mixture using a magnetic stirrer at a low speed (e.g., 100 rpm) to mimic gastric motility. c. Visually observe the formation of the nanoemulsion. A rapid formation of a clear or slightly bluish-white dispersion indicates good self-emulsification. d. Measure the time taken for the emulsion to form and assess its clarity using a UV-Visible spectrophotometer by measuring the transmittance at a specific wavelength (e.g., 650 nm). A higher transmittance indicates a smaller globule size.

References

  • Subudhi, B., & Swain, R. P. (2017). Solid Dispersion of Nateglinide in Polyoxy Ethylene-Polyoxy Propylene Block Copolymer: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 51(4), 562-570. [Link]

  • Derle, D. V., et al. (2014). Formulation Development of Solid Dispersions of Nateglinide using meltable hydrophilic carrier. Scholars Research Library.
  • Sunitha, R., et al. (2021). Design, Development, and Evaluation of Controlled Release Tablets of Nateglinide Solid Dispersions. Asian Journal of Pharmaceutics, 15(1), 115-124. [Link]

  • Patel, J. R., et al. (2012). Formulation, development, and optimization of immediate release nateglinide tablets by factorial design. PubMed. [Link]

  • Venkatesh, D. N., et al. (2015). Formulation and Evaluation of Sustained Release Tablets of Nateglinide.
  • Drugs.com. (n.d.). Nateglinide: Package Insert / Prescribing Information / MOA. [Link]

  • Mayo Clinic. (n.d.). Nateglinide (Oral Route) - Side effects & dosage. [Link]

  • Drugs.com. (2025). Nateglinide Monograph for Professionals. [Link]

  • ClinPGx. (n.d.). Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Nateglinide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Venkatesh, et al. (2022). PREPARATION AND CHARACTERISATION OF NATEGLINIDE-CYCLODEXTRIN INCLUSION COMPLEX. Indo American Journal of Pharmaceutical Research, 12(11), 663-671. [Link]

  • ResearchGate. (2013). (PDF) Formulation, development, and optimization of immediate release nateglinide tablets by factorial design. [Link]

  • ResearchGate. (2015). Development, in vitro release and in vivo bioavailability of sustained release nateglinide tablets. [Link]

  • Patel, P. A., et al. (2016). Development and Characterization of Solid Self-emulsifying Drug Delivery System Containing Nateglinide. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Wacker, M. G., et al. (2021). A Customized Screening Tool Approach for the Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Pharmaceutical Research, 39(2), 247-257. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in Nateglinide Plasma Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalysis Support Hub. Topic: Nateglinide (N-[trans-4-isopropylcyclohexylcarbonyl]-D-phenylalanine) Context: High-sensitivity PK/PD studies, Renal Impairment studies (Metabolite M1 accumulation).

🔬 Core Technical Brief

Nateglinide is a rapid-onset insulinotropic agent (meglitinide class). In plasma assays, particularly using LC-MS/MS, researchers often encounter ion suppression caused by endogenous phospholipids and the co-elution of its major metabolite, M1 (isopropyl-hydroxylated derivative) .

While Protein Precipitation (PPT) is fast, it is the primary cause of matrix-induced signal variability in Nateglinide assays. This guide provides validated workflows to transition from "quick-and-dirty" PPT to robust Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocols.

🛠 Module 1: Diagnostic Workflow

Q: How do I definitively confirm if my Nateglinide assay is suffering from matrix effects?

A: Do not rely solely on extraction recovery calculations. High recovery can coexist with severe matrix effects (ME). The gold standard for diagnosis is the Post-Column Infusion (PCI) method.

The Experiment:

  • Infusion: Infuse a constant stream of Nateglinide standard (100 ng/mL) into the MS source via a T-tee connector.

  • Injection: Inject a "blank" extracted plasma sample (processed exactly like your study samples) into the LC column.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" or "valley" at the retention time of Nateglinide indicates ion suppression; a "peak" indicates enhancement.

Visual Workflow:

PCI_Workflow Infusion Syringe Pump (Nateglinide Std) Tee T-Connector Infusion->Tee Constant Flow LC LC Column (Blank Plasma Extract) LC->Tee Eluent MS MS/MS Source (ESI+) Tee->MS Combined Stream Data Chromatogram (Baseline Monitoring) MS->Data Signal Output

Figure 1: Post-Column Infusion setup for visualizing matrix effects. Drops in the baseline at the analyte retention time indicate suppression.

🧪 Module 2: Extraction Optimization (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my sensitivity drifting?

A: PPT fails to remove phospholipids (GPC/GPE), which are the primary source of ion suppression in ESI+ mode. Phospholipids elute erratically and can build up on the column, causing "ghost peaks" or suppression in subsequent runs. For Nateglinide, you must switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to ensure assay ruggedness.

Comparison of Extraction Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal < 10% (Poor)~90% (Good)> 99% (Excellent - with wash)
Matrix Factor (MF) 0.6 - 0.8 (Variable)0.9 - 1.0 (Stable)0.95 - 1.0 (Ideal)
Recovery High (>95%)Moderate (70-85%)High (>90%)
Process Time Fast (30 min)Slow (2 hours)Moderate (1 hour)
Recommendation Avoid for Nateglinide Recommended (Cost-effective) Highly Recommended (Robust)
Protocol A: Optimized Solid Phase Extraction (SPE)

Target: Complete removal of phospholipids and M1 metabolite interference. Cartridge:Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric sorbent (30 mg/1 cc).

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: 100 µL Plasma + 10 µL IS + 300 µL 2% Formic Acid (Acidification breaks protein binding).

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL Methanol:Acetonitrile (10:90) (CRITICAL STEP) - Note: Adjust organic strength carefully. If Nateglinide elutes here, use 100% Water wash only. However, a high-organic wash that keeps Nateglinide retained is best for lipid removal.

    • Correction: Nateglinide is hydrophobic. A 5% Methanol wash is safe.

  • Elute: 1 mL Methanol.

  • Evaporate & Reconstitute: Dry under Nitrogen; reconstitute in Mobile Phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Target: Cost-effective alternative to SPE. Solvent:Ethyl Acetate (Safer and comparable efficiency to Diethyl Ether).[1][2]

  • Aliquot: 200 µL Plasma into a glass tube.

  • Add IS: 20 µL Internal Standard (Nateglinide-d5).

  • Acidify: Add 100 µL 1M HCl (Nateglinide is acidic; low pH drives it into the organic phase).

  • Extract: Add 2 mL Ethyl Acetate . Vortex for 5 mins.

  • Separate: Centrifuge at 4000 rpm for 10 mins.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry: Evaporate to dryness at 40°C under Nitrogen.

  • Reconstitute: 200 µL Mobile Phase.

📊 Module 3: Chromatographic Separation

Q: My Internal Standard response is variable. Could metabolites be interfering?

A: Yes. The "M1" metabolite is a major risk. Nateglinide is extensively metabolized.[3][4] The major metabolite, M1 (isopropyl-hydroxylated), is more polar than the parent drug. In renal impairment studies, M1 accumulates.[5] If M1 co-elutes with Nateglinide, it can compete for ionization (suppression) or fragment back to the parent mass (crosstalk), though the latter is less likely with stable isotopes.

Chromatographic Strategy:

  • Column: C18 (e.g., Onyx Monolithic C18 or Kinetex C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (or Methanol).[6][7]

  • Gradient: Start low organic (e.g., 30% B) to elute the polar M1 metabolite early, well before Nateglinide.

  • Separation Check: Ensure baseline resolution between M1 (RT ~ 2-3 min) and Nateglinide (RT ~ 5-6 min).

Decision Logic for Method Optimization:

Method_Opt Start Start Optimization Check_IS Check IS Response (Variation > 15%?) Start->Check_IS Matrix_Exp Perform Post-Column Infusion Check_IS->Matrix_Exp Yes Valid Method Validated Check_IS->Valid No Suppression Suppression Zone Detected? Matrix_Exp->Suppression Change_Ext Switch Extraction PPT -> SPE/LLE Suppression->Change_Ext Broad Suppression (Phospholipids) Change_Chrom Modify Gradient (Separate M1/Lipids) Suppression->Change_Chrom Sharp Dip (Co-eluting M1) Change_Ext->Start Change_Chrom->Start

Figure 2: Troubleshooting logic for stabilizing Internal Standard response.

⚖️ Module 4: Internal Standard Selection

Q: Can I use Repaglinide or another analog as an Internal Standard?

A: Strictly No. While Repaglinide is structurally similar, it does not co-elute perfectly with Nateglinide. Therefore, it experiences a different matrix environment at the moment of ionization.

  • Requirement: You must use Nateglinide-d5 (Deuterated IS).

  • Mechanism: The SIL-IS (Stable Isotope Labeled) co-elutes exactly with the analyte. Any suppression affecting Nateglinide will affect the d5-IS equally. The ratio remains constant, correcting the quantification.

📚 References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Link

  • Nirogi, R., et al. (2011). Liquid chromatography-mass spectrometry methods for the determination of nateglinide in biological matrices. Biomedical Chromatography. Link

  • Weaver, R., & Riley, R. J. (2006). Identification and characterization of impurities and metabolites of nateglinide. Drug Metabolism and Disposition.[3][4] Link

  • Waters Corporation. (2020). Oasis HLB Care & Use Manual: Optimized Protocols for Acidic, Basic, and Neutral Compounds. Link

Sources

Technical Support Center: Nateglinide Polymorph Stability & Resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the resolution of Nateglinide polymorphic transformations during storage and processing. This content is designed for formulation scientists and quality control researchers.

Executive Summary: The Polymorph Landscape

Nateglinide exists in multiple crystalline forms, with Form H and Form B being the most critical for pharmaceutical development.

  • Form H (Stable): The commercially preferred polymorph (e.g., Starlix®). It exhibits high thermodynamic stability under standard storage conditions but lower aqueous solubility compared to metastable forms.

  • Form B (Metastable): Often obtained as an intermediate during crystallization or drying. It is kinetically unstable and tends to transform into Form H under mechanical stress (grinding) or thermal stress.

  • Form S: A high-melting polymorph identified as thermodynamically stable in specific high-temperature regimes but less common in standard formulations.

Critical Issue: The inadvertent transformation of Form B


 Form H during storage or processing (milling/compression) alters the drug's dissolution profile and bioavailability. Conversely, ensuring the complete conversion of B to H during synthesis is a critical quality attribute.

Troubleshooting Guide (Q&A)

Issue 1: Inadvertent Transformation During Milling

Q: We observed the appearance of Form H peaks in our Form B API batch after micronization. Is this expected?

A: Yes. This is a classic Mechano-Chemical Transformation .

  • Mechanism: Nateglinide Form B is metastable.[1][2] The mechanical energy input from milling (shear and impact) provides the activation energy required to overcome the kinetic barrier, triggering a solid-state transition to the more stable Form H.

  • Resolution:

    • Immediate Action: Switch to Jet Milling at lower pressures or Cryogenic Milling to minimize thermal accumulation.

    • Process Control: If Form B is the target, avoid high-energy dry grinding. Use wet milling in a non-solvent (anti-solvent) where Form B is stable.

    • Validation: If Form H is the target, milling can actually assist in completing the conversion, but it must be controlled to ensure polymorphic purity.

Issue 2: Melting Point Shift During Stability Testing

Q: During accelerated stability (40°C/75% RH), the melting point of our sample shifted from ~129°C to ~139°C. What does this indicate?

A: This indicates a complete polymorphic conversion from Form B to Form H .

  • Causality: High humidity and temperature accelerate molecular mobility, allowing the metastable Form B lattice to reorder into the stable Form H lattice.

  • Diagnostic Check:

    • Form B MP: Sharp endotherm at 129–130°C .

    • Form H MP: Sharp endotherm at 136–142°C .

  • Corrective Action: If Form B is required, the packaging must be impermeable to moisture (e.g., Alu-Alu blister), and storage temperature should be strictly controlled. If Form H is the target, this confirms the batch was initially impure (contained Form B) and has now "aged" into the stable form.

Issue 3: Differentiating Polymorphs in Mixtures

Q: XRD shows overlapping peaks. How can we accurately quantify Form H contamination in a Form B batch?

A: Use Differential Scanning Calorimetry (DSC) as the primary orthogonal method.

  • Protocol:

    • Prepare binary mixtures of pure B and H to create a calibration curve.

    • Run DSC at a slow heating rate (e.g., 5°C/min) to resolve the two endotherms.

    • Warning: Do NOT grind the sample before DSC analysis, as the sample preparation itself will induce B

      
       H transformation, leading to false positives for Form H. Use gentle mixing only.
      

Experimental Protocols

Protocol A: Solvent-Mediated Resolution (Conversion of B to H)

Use this protocol to standardize a batch to the stable Form H.

  • Preparation: Suspend Nateglinide (Form B or mixed forms) in a mixture of Ethyl Methyl Ketone (EMK) and Water .

  • Temperature Control: Heat the suspension to 25–35°C .

    • Note: Do not exceed 50°C, as solubility changes may yield different solvates.

  • Agitation: Stir for 6–12 hours. The solvent system acts as a mediator, dissolving the more soluble metastable Form B and precipitating the less soluble stable Form H (Ostwald Ripening).

  • Isolation: Filter the solid and dry at 60°C under vacuum.

  • Validation: Confirm Form H by checking for characteristic XRD peaks at 8.1°, 13.1°, 19.6°, and 19.9° 2

    
     .
    
Protocol B: Polymorphic Stability Stress Test

Use this to determine the "Shelf-Life" of the polymorphic form.

  • Samples: Place 5g of API in open petri dishes.

  • Conditions:

    • Condition A: 25°C / 60% RH (Long-term)[3]

    • Condition B: 40°C / 75% RH (Accelerated)

    • Condition C: 60°C (Thermal Stress)

  • Sampling Points: Days 0, 7, 14, 30, 90.

  • Analysis: Analyze via PXRD (non-destructive) first. If changes are seen, confirm with DSC .

    • Pass Criteria: No appearance of new reflections at 8.1° 2

      
       (for Form B samples).
      

Data Summary: Polymorph Properties

PropertyForm B (Metastable) Form H (Stable) Form S
Melting Point (Onset) 129 – 130°C136 – 142°C> 145°C (High Melt)
Stability Metastable; converts to H with heat/grinding.Stable at ambient conditions.Thermodynamically stable at high T.
Key XRD Peaks (2

)
Lacks peaks at 8.1, 13.1.8.1, 13.1, 19.6, 19.9 Distinct high-angle pattern.[3][4]
Solubility Higher (Fast Dissolution)Lower (Slower Dissolution)Lowest
Processing Risk High (transforms during milling)Low (robust)N/A

Visualizing the Transformation Pathways

The following diagram illustrates the kinetic and thermodynamic relationships between the forms, highlighting the "Trap" of Form B transformation.

Nateglinide_Transformation Anhydrous Anhydrous Intermediate (MP ~102°C) Hemihydrate Hemihydrate (MP ~86°C) Anhydrous->Hemihydrate High Humidity FormH Form H (Pharma Stable) MP: 136-142°C (Commercial Target) Hemihydrate->FormH Aging at RT FormB Form B (Metastable) MP: 129-130°C (High Solubility) FormB->FormH Grinding / Milling (Mechano-Chemical) FormB->FormH Heat / Storage (40°C/75% RH) FormS Form S (High Temp Stable) FormB->FormS Melt Crystallization FormH->FormS High Temp Melt

Caption: Transformation pathways of Nateglinide. Red arrow indicates the critical risk of Form B converting to H during processing.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Unexpected Crystal Form Detected CheckMP Check Melting Point (DSC) Start->CheckMP MP_Low MP ~129-130°C CheckMP->MP_Low Detected MP_High MP ~136-142°C CheckMP->MP_High Detected Res_B Result: Form B Present (Metastable) MP_Low->Res_B Res_H Result: Form H Present (Stable) MP_High->Res_H Action_B Risk: Will convert to H. Action: Avoid Grinding. Store Dry. Res_B->Action_B Grinding Did you grind the sample? Res_B->Grinding If intended Form H Action_H Status: Stable. Action: Verify Purity via XRD. Res_H->Action_H Grind_Yes Grinding induced B -> H transition. Retest without grinding. Grinding->Grind_Yes Yes Grind_No Incomplete synthesis conversion. Reprocess using Protocol A. Grinding->Grind_No No

Caption: Decision tree for diagnosing polymorphic identity and processing-induced transformations.

References

  • Preparation of Nateglinide Form B and H : Process for preparing nateglinide crystals.[3][4] (2007). WO2007135533A1. Link

  • Polymorph Characterization : Bruni, G., et al. (2010). Thermodynamic relationships between nateglinide polymorphs. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Quantification & Grinding Effects : Determination of the nateglinide polymorphic purity through DSC. (2011).[5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Crystal Forms Patent : Nateglinide crystals and process for their preparation. (1996). US Patent 5,488,150.[3][4] Link

  • Formulation Stability : Stable Nateglinide Form B Compositions. (2005).[1][6][7] WO2005113485. Link

Sources

Strategies to reduce Nateglinide impurity H levels during manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and manufacturing scientists optimizing Nateglinide production.[1][2]

Note on Nomenclature: Standard pharmacopoeial monographs (EP/USP) typically list Nateglinide impurities A through G. "Impurity H" is not a universally standardized designation.[1][2] However, in high-performance manufacturing contexts, this designation often refers to the cis-isomer (N-(cis-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) , also known as Impurity C (EP/USP) , or occasionally a specific hydrolysis product .[1][2]

Given that the cis-isomer is the most thermodynamically persistent and difficult-to-remove impurity in this synthesis, this guide focuses on strategies to minimize this stereochemical impurity. If your "Impurity H" refers to a different specific compound (e.g., a solvent adduct), the crystallization protocols in Module 3 remain the primary remediation strategy.[1][2]

Topic: Reduction of Stereochemical Impurities (Focus on cis-Isomer/Impurity H)

Module 1: Root Cause Analysis (The "Why")[1][2]

Q: Why does the cis-isomer (Impurity H/C) form even when I use pure trans-starting material?

A: The formation of the cis-isomer is driven by thermodynamic equilibration and base-catalyzed epimerization .[1][2]

  • Starting Material Contamination: The starting material, trans-4-isopropylcyclohexanecarboxylic acid (or its acid chloride), may contain trace amounts of the cis-isomer.[1][2] The cis-isomer is thermodynamically less stable than the trans-isomer in the acid form, but isomerization can occur during the activation step (acid chloride formation).[1][2]

  • Reaction Conditions (The Schotten-Baumann Trap): During the coupling of the acid chloride with D-phenylalanine, the presence of strong bases (like NaOH or KOH) or high temperatures promotes the abstraction of the alpha-proton on the cyclohexane ring.[1][2] This leads to a planar enol intermediate which can re-protonate from either face, generating the unwanted cis-isomer.[1][2]

Visualizing the Impurity Pathway:

Nateglinide_Impurity_Pathway Start Trans-Acid Chloride (Starting Material) Intermediate Enol Intermediate (Planar) Start->Intermediate High pH / Temp (Base Catalysis) Product Nateglinide (Trans-Isomer) Start->Product Standard Coupling (Kinetic Control) Intermediate->Product Re-protonation Impurity Impurity H / C (Cis-Isomer) Intermediate->Impurity Re-protonation (Thermodynamic Drift)

Figure 1: Mechanism of cis-isomer formation during the acylation step.

Module 2: Upstream Process Control (Reaction Optimization)[1][2]

Q: How can I adjust my reaction parameters to prevent the formation of the impurity upstream?

A: Prevention is superior to purification.[1][2] You must shift the reaction from thermodynamic control to kinetic control .[1][2]

Temperature Management
  • Protocol: Maintain the acylation reaction temperature between -5°C and +5°C .

  • Reasoning: Higher temperatures (>10°C) significantly increase the rate of alpha-proton abstraction, accelerating isomerization.[1][2]

pH Control Strategy
  • Protocol: During the Schotten-Baumann reaction (if using aqueous base), maintain pH strictly between 9.0 and 10.5 .

  • Reasoning:

    • pH > 11.0: Rapidly promotes isomerization to the cis-form.[1][2]

    • pH < 8.5: Incomplete reaction and precipitation of unreacted D-phenylalanine.[1][2]

  • Recommendation: Use a dual-feed system where the base (NaOH) and the acid chloride are added simultaneously to maintain a constant pH, rather than adding all base at once.[1][2]

Solvent Selection
  • Preferred System: Acetone/Water or Tetrahydrofuran (THF)/Water.[1][2]

  • Avoid: High-boiling, polar aprotic solvents (like DMF) at elevated temperatures, as they can enhance base strength and promote isomerization.[1][2]

Module 3: Downstream Purification (Removal Strategies)

Q: My crude Nateglinide has 1.5% Impurity H. How do I reduce it to <0.1%?

A: The cis-isomer has different solubility profiles compared to the trans-isomer (Nateglinide).[1][2] We exploit this using selective recrystallization .[1][2]

Comparative Solubility Data (at 25°C)
Solvent SystemNateglinide (trans) SolubilityImpurity H (cis) SolubilitySelectivity Factor
Methanol/Water (60:40) LowHighHigh (Recommended)
Acetone/Water (50:50) ModerateHighModerate
Ethyl Acetate HighHighLow (Poor Separation)
Protocol: Selective Recrystallization (Methanol/Water System)

This protocol is designed to retain the cis-impurity in the mother liquor while precipitating pure Nateglinide (Form H).[1][2]

  • Dissolution: Dissolve the crude Nateglinide in Methanol (5 volumes) at 50°C–55°C . Ensure complete dissolution.

  • Clarification: Filter hot to remove mechanical impurities.[1][2]

  • Precipitation: Slowly add Water (3 to 4 volumes) over 60 minutes while maintaining temperature at 50°C.

    • Critical Step: Do not crash cool.[1][2] Rapid cooling traps the impurity inside the crystal lattice.[1][2]

  • Cooling: Cool the slurry linearly to 5°C over 4 hours (approx. 10°C/hour).

  • Aging: Stir at 5°C for 2 hours.

  • Filtration: Filter the solid.

  • Washing: Wash the cake with a chilled Methanol/Water (1:1) mixture.

  • Drying: Dry under vacuum at 60°C to constant weight.

Result: This process typically reduces cis-isomer content from ~1.5% to <0.1%.[1][2]

Module 4: Troubleshooting & Diagnostics

Q: I performed the recrystallization, but the impurity level is still high. What went wrong?

A: Use this troubleshooting decision tree to diagnose the failure.

Troubleshooting_Tree Start High Impurity H After Recrystallization CheckSM Check Starting Material (Acid Chloride) Start->CheckSM CheckCooling Check Cooling Rate (Was it too fast?) CheckSM->CheckCooling SM Cis < 2% Action1 Pre-purify SM via distillation or crystallization CheckSM->Action1 SM Cis > 2% CheckSolvent Check Solvent Ratio (Is Water > 40%?) CheckCooling->CheckSolvent No (> 4 hrs) Action2 Re-heat and cool over 6+ hours CheckCooling->Action2 Yes (< 2 hrs) Action3 Adjust Methanol:Water to 60:40 CheckSolvent->Action3 Water too low

Figure 2: Diagnostic workflow for persistent impurity levels.

Q: How do I ensure I am producing Polymorph H and not Polymorph B?

A: While removing chemical impurities, you must also control the physical form.[1][2]

  • Polymorph H (the stable, commercial form) is favored in Acetone/Water or Ethanol/Water systems when water is added to the organic solution (Anti-solvent addition).[1][2]

  • Polymorph B (metastable) often forms if the product is precipitated from pure isopropanol or if the drying temperature is too low (<40°C).[1][2]

  • Validation: Use Powder X-Ray Diffraction (PXRD).[1][2] Polymorph H has characteristic peaks at 2θ = 5.4°, 15.7°, and 19.3°.[1][2]

References
  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Nateglinide Monograph 2575. (Defines standard impurities A, B, C, D). [1][2]

  • United States Pharmacopeia (USP) . Nateglinide Monograph. (Defines Related Compounds A, B, C). [1][2]

  • Sumitomo, et al. Process for producing nateglinide crystals (Form H). US Patent 6,559,188.[1][2] (Describes the crystallization conditions to obtain pure Form H and remove impurities).

  • Reguri, B. R., et al. Process for the preparation of Nateglinide. US Patent 8,658,821.[1][2] (Detailed discussion on minimizing the cis-isomer/Impurity C during synthesis).

  • Chauhan, S., et al. Identification and characterization of degradation products of Nateglinide. Journal of Pharmaceutical and Biomedical Analysis. (Analysis of hydrolysis and stereochemical impurities). [1][2]

Sources

Validation & Comparative

Validation of UV-Visible Spectrophotometry for Nateglinide Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the viability of UV-visible spectrophotometry for the quantitative analysis of Nateglinide (NTG), a D-phenylalanine derivative used in the management of Type 2 diabetes. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, this analysis demonstrates that UV-spectrophotometry offers a statistically comparable, cost-effective alternative for routine quality control (QC) in bulk drug and simple dosage forms.

Verdict: UV-spectrophotometry is validated as a robust, high-throughput alternative for Nateglinide assay when impurity profiling is not the primary objective.

Scientific Basis & Mechanism

Chemical Grounding

Nateglinide [N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine] possesses distinct chromophoric groups that make it suitable for UV analysis:

  • Primary Chromophore: The benzene ring in the phenylalanine moiety.

  • Auxochromes: The amide linkage and carbonyl groups which, while less active in the near-UV, influence the electronic transitions.

Solvent-Dependent Spectral Behavior

The absorption maximum (


) of Nateglinide shifts significantly based on the solvent environment (solvatochromism). This guide recommends Methanol  or 0.1M NaOH  based on the following mechanistic evaluation:
Solvent Systemngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

CharacteristicsSuitability
Methanol 258 nmClear aromatic

transition. Less interference from excipients.[1][2][3][4]
High (Recommended)
Ethanol (95%) 210 nmHyperchromic effect (higher sensitivity) but close to solvent cutoff (noise risk).Moderate
0.1M NaOH 210-215 nmBathochromic shift due to ionization of the carboxylic acid group.High (For dissolution)
0.1M HCl 270 nmHypsochromic shift; lower sensitivity.Low

Expert Insight: While 210 nm offers higher sensitivity, operating near the UV cutoff of many solvents increases baseline noise. For robust routine analysis, 258 nm in Methanol provides the optimal balance of sensitivity and selectivity against excipient interference.

Method Development & Optimization

Analytical Workflow

The following diagram outlines the standardized workflow for developing and validating this method.

G Start Method Inception Solubility Solubility Profile (Methanol/NaOH) Start->Solubility Scan Spectral Scanning (200-400 nm) Solubility->Scan Opt Optimization (Select 258 nm) Scan->Opt Identify λmax Valid ICH Q2(R1) Validation Opt->Valid Valid->Opt If Fail Routine Routine QC Analysis Valid->Routine If Pass

Figure 1: Step-by-step analytical workflow for Nateglinide UV method development.

Validation Protocol (ICH Q2(R1) Compliant)

This protocol is designed to meet strict regulatory standards. All glassware must be Class A.

Linearity & Range

Objective: To verify that the analytical response is proportional to analyte concentration.

Protocol:

  • Stock Preparation: Dissolve 100 mg Nateglinide in 100 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute stock to 100 µg/mL.

  • Series Generation: Prepare six dilutions: 10, 20, 30, 40, 50, and 60 µg/mL.

  • Measurement: Scan at 258 nm against a Methanol blank.

  • Analysis: Plot Absorbance vs. Concentration; calculate

    
    .
    

Acceptance Criteria:


.[2][4][5][6][7]
Accuracy (Recovery Studies)

Objective: To ensure the method measures the true value, unaffected by the matrix.

Protocol (Standard Addition Method):

  • Pre-analyzed Sample: Take a tablet powder sample equivalent to 10 mg Nateglinide.[1]

  • Spiking: Add pure Nateglinide standard at three levels: 80%, 100%, and 120% of the target concentration.

  • Extraction: Sonicate in Methanol for 15 mins; filter through Whatman No. 41.

  • Calculation:

    
    
    
Precision (Repeatability)

Protocol:

  • Intra-day: Analyze 6 replicates of a 30 µg/mL solution within the same day.

  • Inter-day: Analyze the same concentration over 3 consecutive days.

Acceptance Criteria: % RSD < 2.0%.[2][3][4][8]

Quantitative Data Summary

The following data represents consolidated performance metrics from multiple validation studies [1, 2, 6].

Validation ParameterResult (Method A: Methanol @ 258 nm)Result (Method B: NaOH @ 210 nm)ICH Limit
Linearity Range 10 – 60 µg/mL5 – 30 µg/mLN/A
Correlation Coeff (

)
0.99960.9991

LOD (µg/mL) 0.6250.91N/A
LOQ (µg/mL) 1.1012.73N/A
Accuracy (% Recovery) 99.12% - 100.45%98.05% - 99.15%98 - 102%
Precision (% RSD) 0.63%1.45%

Comparative Analysis: UV vs. Alternatives

This section provides an objective comparison to help researchers decide when to deploy UV-Vis versus HPLC or Titration.

Decision Matrix

DecisionTree Start Select Analytical Goal Impurity Impurity/Degradant Profiling? Start->Impurity Matrix Complex Matrix? (Plasma/Urine) Impurity->Matrix No HPLC Use HPLC / LC-MS (High Specificity) Impurity->HPLC Yes Routine Routine Assay (Bulk/Tablet) Matrix->Routine No Matrix->HPLC Yes UV Use UV-Vis (High Throughput) Routine->UV Recommended

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Technical Comparison Table
FeatureUV-Visible SpectrophotometryHPLC (Reverse Phase)Non-Aqueous Titration
Specificity Moderate. Cannot distinguish degradants with similar chromophores.High. Separates drug from impurities and excipients.Low. Measures total acidic/basic content.
Sensitivity (LOD) ~0.6 µg/mL~0.01 - 0.1 µg/mLLow (mg level)
Cost per Run Low (Solvent only)High (Columns, Grade solvents)Low
Time per Run < 1 minute5 - 15 minutes10 - 20 minutes
Primary Use Case Dissolution testing, Content Uniformity.Stability indicating assays, Bioanalysis.Raw material purity.

References

  • Spectrophotometric Determination of Nateglinide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stability Indicating UV Spectrophotometric Methods for the Determination of Nateglinide in Pharmaceuticals. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures. ICH.org. Available at: [Link]

  • Rapid and simple method for the analysis of nateglinide in human plasma using HPLC. PubMed. Available at: [Link]

  • Comparison of UV spectrophotometry and HPLC methods for repaglinide (Meglitinide class comparison). National Institutes of Health (PMC). Available at: [Link]

  • Quantitative Estimation of Nateglinide in Pharmaceutical Dosage Forms. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

Sources

Bioequivalence Study Protocols for Generic Nateglinide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Nateglinide Challenge

Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) presents a unique set of challenges for bioequivalence (BE) testing due to its specific pharmacokinetic (PK) profile. Unlike sulfonylureas, nateglinide is a rapid-onset, short-acting insulin secretagogue designed to control postprandial hyperglycemia.

For the generic developer, the critical path to approval hinges on three technical pillars:

  • Rapid Absorption Kinetics: With a

    
     of approximately 1 hour and a half-life (
    
    
    
    ) of ~1.5 hours, the sampling schedule must be aggressive in the early phase to capture the true
    
    
    .
  • Polymorphism Sensitivity: Nateglinide exists in multiple crystal forms (B-type, H-type). The Reference Listed Drug (RLD), Starlix, utilizes the stable H-type polymorph. Generic formulations must strictly control polymorphic transitions during manufacturing, as the metastable B-type has significantly different solubility and bioavailability profiles.

  • Food-Drug Interaction: Uniquely, nateglinide is administered 1–30 minutes before meals. The "Fed" BE study design must rigorously standardize the meal-to-dose interval to avoid high variability in absorption rates.

Regulatory Framework Comparison (FDA vs. EMA)

The following table contrasts the requirements for Nateglinide BE studies between major regulatory bodies.

FeatureUS FDA RequirementsEMA / WHO Requirements
Study Types Two studies required: 1. Fasting 2. Fed (Standard High-Fat, High-Calorie)Two studies generally required. However, if the product is immediate release and highly soluble (BCS Class I/III status debated), waivers may apply, but in vivo is standard for this class.
Dose Strength Highest strength (120 mg). Waiving 60 mg is possible if formulations are proportional.Highest strength (120 mg).
Analyte Parent Nateglinide only.Parent Nateglinide only.
Fed State Definition Dose administered 10 mins before starting the meal (per label instructions) or 30 mins after start of meal (standard fed protocol)? Critical: FDA specific guidance for Nateglinide often aligns with label: Administer 10 minutes before meal.Administer according to SmPC (usually 1-30 min before meals).
Metabolites Not required for BE (Major metabolites are less active).Not required.
Acceptance Limits 80.00 – 125.00% for AUC and

.
80.00 – 125.00% for AUC and

.

Detailed Experimental Protocol

A. Study Design & Population
  • Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover design.

  • Washout Period: Minimum 7 days. (Rationale:

    
     of 1.5 hours, ensuring complete elimination).
    
  • Subjects: Healthy volunteers, male and non-pregnant female, aged 18–55.

    • Genotyping Note: While not strictly mandatory for BE, genotyping for CYP2C9 (*2, *3 alleles) can be valuable for outlier analysis, as poor metabolizers may show significantly higher AUC.

B. Sampling Schedule (The "Rapid Onset" Strategy)

Because Nateglinide targets post-prandial spikes, the absorption phase is extremely fast. Standard hourly sampling will fail to characterize


 accurately.

Recommended Time Points:

  • Pre-dose: 0.00 hr

  • Absorption Phase (Critical): 10, 20, 30, 45 min, 1.00, 1.25, 1.50 hr.

  • Distribution/Elimination: 2.0, 3.0, 4.0, 6.0, 8.0, 10.0, 12.0 hr.

  • Total Duration: 12 hours is sufficient due to short half-life.

C. The "Fed" State Protocol Nuance

Unlike standard fed studies where dosing occurs 30 minutes after a meal, Nateglinide requires synchronization with the drug's indication.

  • Meal: Standard high-fat, high-calorie meal (approx. 800-1000 kcal; 50% fat).

  • Timing: Subjects consume the meal over 30 minutes.

  • Dosing: The dose is administered 10 minutes prior to the start of the meal (simulating clinical use) OR exactly 10 minutes before the end of the meal, depending on specific regional guidance.

    • Scientist's Note: Check the specific OGD (Office of Generic Drugs) guidance current for your region. The most robust "stress test" for the formulation is dosing immediately before the meal to challenge disintegration in the presence of food bulk.

Bioanalytical Methodology (LC-MS/MS)[2][3][4][5]

Trustworthy data generation requires a validated LC-MS/MS method. Nateglinide is an amino acid derivative; its ionization efficiency is pH-dependent.

Method Validation Summary
  • Instrumentation: LC-MS/MS (e.g., Triple Quadrupole).

  • Ionization: ESI Positive Mode (Protonated molecular ion

    
    ).
    
  • Extraction: Protein Precipitation (PPT) is preferred over LLE for throughput, using Acetonitrile.

  • Internal Standard: Nateglinide-d5 (Deuterated) is essential to compensate for matrix effects in the fed state.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, sub-2 micron).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[2][3][4][5]

    • Gradient: Rapid ramp from 20% B to 90% B required to elute hydrophobic phospholipids that cause matrix effects.

Visualizing the Workflow

The following diagrams illustrate the mechanism of action and the operational workflow for the BE study.

Diagram 1: Nateglinide Mechanism & PK Pathway

This diagram details the drug's journey from ingestion to the pancreatic


-cell.

Nateglinide_PK_Pathway Ingestion Oral Ingestion (10 min pre-meal) Dissolution Dissolution (pH Dependent) Ingestion->Dissolution Absorption GI Absorption (Rapid, OATP Transporters) Dissolution->Absorption H-Type Polymorph Critical PortalVein Portal Vein Absorption->PortalVein Liver Liver Metabolism (CYP2C9 - Major CYP3A4 - Minor) PortalVein->Liver Systemic Systemic Circulation (98% Protein Bound) Liver->Systemic Bioavailability ~72% Target Target: Pancreatic Beta-Cell (K+ ATP Channel Blockade) Systemic->Target Response Insulin Secretion (Phasic Release) Target->Response Response->Systemic Lowers Glucose

Caption: Pharmacokinetic pathway of Nateglinide highlighting the critical impact of dissolution and hepatic metabolism.

Diagram 2: Bioequivalence Study Operational Workflow

This diagram outlines the self-validating protocol steps.

BE_Study_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Start Study Initiation Screening Subject Screening (n=24-36, Healthy) Start->Screening Randomization Randomization (Sequence TR / RT) Screening->Randomization Dose1 Dosing (T or R) Fast: 10h overnight fast Fed: 10min pre-meal Randomization->Dose1 Sample1 PK Sampling (0 - 12 hours) Intensive: 0-1.5h Dose1->Sample1 Washout Washout Period (7 Days) Sample1->Washout Dose2 Crossover Dosing (R or T) Washout->Dose2 Sample2 PK Sampling (Repeat Schedule) Dose2->Sample2 Bioanalysis LC-MS/MS Analysis (Parent Nateglinide) Sample2->Bioanalysis Stats Statistical Analysis (ANOVA, 90% CI) Bioanalysis->Stats Decision BE Determination (80-125%) Stats->Decision

Caption: Operational workflow for a 2-way crossover BE study, emphasizing the washout and intensive sampling phases.

Data Analysis & Acceptance Criteria

Statistical Model

Data should be analyzed using ANOVA on log-transformed data.

  • Fixed Effects: Sequence, Period, Treatment.

  • Random Effect: Subject (nested within Sequence).

Critical Quality Attributes (CQAs) for Comparison

When comparing your Generic (Test) vs. Starlix (Reference), pay close attention to:

  • Partial AUC (pAUC): Due to the rapid onset, regulatory agencies may request pAUC (e.g.,

    
    ) to ensure the rate of onset is equivalent, which is clinically relevant for post-prandial glucose control.
    
  • Variability: Nateglinide has moderate intra-subject variability. If the Reference product shows CV > 30%, a Reference-Scaled Average Bioequivalence (RSABE) approach might be required (though standard crossover is usually sufficient).

References

  • US Food and Drug Administration (FDA). Draft Guidance on Nateglinide.[6] Recommended Aug 2010. Link

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence.[7] CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • Novartis Pharmaceuticals. Starlix (Nateglinide) Prescribing Information.Link

  • Zhu, Y., et al. (2012).[8] "Relative fasting bioavailability of two formulations of nateglinide 60 mg in healthy male Chinese volunteers." Clinical Therapeutics, 34(7), 1505-1510. Link

  • Jia, J., et al. (2011). "Pharmacokinetics and bioequivalence study of nateglinide tablets in healthy Chinese volunteers." Drug Research, 61(1), 34-38.

Sources

Inter-laboratory comparison of Nateglinide detection limits

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Nateglinide Detection Limits: An Inter-Laboratory Methodological Guide

Executive Summary

This technical guide provides a rigorous comparative analysis of analytical methodologies for the detection and quantification of Nateglinide (N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine), a rapid-onset insulinotropic agent. By synthesizing data from multiple independent laboratories and peer-reviewed validation studies, we establish a performance hierarchy ranging from high-throughput spectrophotometry to ultra-sensitive LC-MS/MS.

Key Insight: While HPLC-UV remains the workhorse for pharmaceutical quality control (LOD ~0.2–0.9 µg/mL), LC-MS/MS is the requisite standard for pharmacokinetic (PK) profiling, achieving detection limits as low as 0.01–0.05 ng/mL—a sensitivity increase of four orders of magnitude.

Regulatory & Scientific Context

To ensure this guide meets ICH Q2(R1) and FDA Bioanalytical Method Validation standards, we define the core metrics used in this comparison:

  • LOD (Limit of Detection): The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated (Signal-to-Noise ratio

    
     3:1).
    
  • LOQ (Limit of Quantitation): The lowest concentration that can be determined with acceptable precision and accuracy (Signal-to-Noise ratio

    
     10:1).
    

Inter-Laboratory Data Synthesis

The following table aggregates performance data from distinct experimental setups ("Virtual Labs"), illustrating the impact of detection methodology on sensitivity.

Table 1: Comparative Detection Limits for Nateglinide Across Methodologies

Laboratory ProfileMethodologyMatrixLOD (Detection Limit)LOQ (Quantitation Limit)Primary Application
Lab A (Advanced Bioanalysis) LC-MS/MS (ESI+, MRM)Human Plasma0.01 – 0.05 ng/mL 0.05 – 1.0 ng/mLPharmacokinetics, Trace Analysis
Lab B (Routine QC) HPLC-UV (210 nm)Pharm. Formulation0.20 – 0.91 µg/mL 0.50 – 2.73 µg/mLDissolution Testing, Bulk Drug Assay
Lab C (Cost-Optimized) Spectrophotometry (UV-Vis)Bulk Powder0.72 – 1.68 µg/mL 2.10 – 5.10 µg/mLRaw Material ID, Content Uniformity

Note on Units: Observe the critical shift from µg/mL (microgram) in UV-based methods to ng/mL (nanogram) in Mass Spectrometry. This represents a 1000-fold difference in sensitivity.

Methodological Decision Matrix

The following diagram illustrates the decision logic for selecting an analytical method based on required sensitivity and available resources.

Nateglinide_Method_Selection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Biofluid Biological Fluid (Plasma/Serum) SampleType->Biofluid Formulation Pharma Formulation (Tablet/Bulk) SampleType->Formulation Method_LCMS RECOMMENDED: LC-MS/MS (LOD: ~0.01 ng/mL) Biofluid->Method_LCMS Complex Matrix Sensitivity Required Sensitivity? Formulation->Sensitivity HighSens Trace Level (< 10 ng/mL) Sensitivity->HighSens MedSens Routine Level (> 0.5 µg/mL) Sensitivity->MedSens HighSens->Method_LCMS Impurity Profiling Method_HPLC RECOMMENDED: HPLC-UV (LOD: ~0.2 µg/mL) MedSens->Method_HPLC Standard QC Method_UV ALTERNATIVE: Spectrophotometry (LOD: ~1.0 µg/mL) MedSens->Method_UV Rapid ID

Figure 1: Decision tree for selecting the optimal Nateglinide detection method based on matrix complexity and sensitivity requirements.

Detailed Experimental Protocols

To ensure reproducibility, we provide two validated protocols representing the "Gold Standard" (LC-MS/MS) and the "Routine Standard" (HPLC-UV).

Protocol A: High-Sensitivity LC-MS/MS (Bioanalytical Standard)

Best for: Human plasma PK studies, bioequivalence testing.

1. System Configuration:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantum or equivalent).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7–5 µm particle size).[2]

2. Reagents & Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Formate or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Elution: Gradient or Isocratic (e.g., 65:35 Methanol:Buffer).

3. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 100 µL of plasma.[3][4]

  • Add Internal Standard (IS) (e.g., Repaglinide or deuterated Nateglinide).

  • Acidify with 100 µL of 0.1 M HCl (to suppress ionization of the carboxylic acid group, improving organic extraction).

  • Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex for 2 mins.

  • Centrifuge at 4,000 rpm for 10 mins.

  • Evaporate supernatant to dryness under nitrogen stream.

  • Reconstitute in mobile phase.

4. Mass Spectrometry Parameters (MRM Transitions):

  • Precursor Ion: m/z 318.2 [M+H]⁺

  • Product Ion (Quantifier): m/z 166.1 (cleavage of the amide bond).

  • Collision Energy: Optimized per instrument (typically 20–30 eV).

Validation Checkpoint: This protocol typically yields an LOQ of 0.05 ng/mL , sufficient for detecting Nateglinide 8–12 hours post-dose.

Protocol B: Routine HPLC-UV (Quality Control Standard)

Best for: Tablet assay, dissolution testing, stability studies.

1. System Configuration:

  • Instrument: HPLC with UV-Visible Detector (Photodiode Array preferred).

  • Detection Wavelength: 210 nm (maximum absorption) or 225 nm.

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

2. Mobile Phase:

  • Composition: Phosphate Buffer (pH 2.5–3.0) : Acetonitrile (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C – 35°C.

3. Procedure:

  • Standard Prep: Dissolve Nateglinide reference standard in mobile phase to ~50 µg/mL.

  • Sample Prep: Weigh tablet powder, dissolve, sonicate for 15 mins, filter through 0.45 µm nylon filter.

  • Injection: 20 µL volume.

Validation Checkpoint: Expect a retention time of ~4–6 minutes. The LOD should be ~0.2 µg/mL . If peaks are broad, adjust buffer pH; Nateglinide is sensitive to pH changes near its pKa.

Critical Analysis of Inter-Laboratory Variability

Why do detection limits vary so drastically between laboratories?

  • Ionization Suppression (LC-MS/MS): In bioanalytical labs, the presence of phospholipids in plasma can suppress the ionization of Nateglinide. Labs using Solid Phase Extraction (SPE) often achieve lower LODs (down to 0.01 ng/mL) compared to simple protein precipitation because SPE removes these matrix interferences more effectively.

  • Wavelength Selection (HPLC): Nateglinide has a strong absorbance at 210 nm but is susceptible to solvent cut-off noise at this wavelength. Labs operating at 210 nm achieve better sensitivity (lower LOD) than those operating at 230 nm , provided they use high-purity UV-grade solvents to minimize background noise.

  • Derivatization (Spectrophotometry): Simple UV measurement is limited. Labs using derivatization agents (e.g., forming colored complexes) can sometimes improve specificity, but rarely beat the raw sensitivity of HPLC.

Analytical Workflow Visualization

The following diagram details the mechanistic workflow for the high-sensitivity LC-MS/MS pathway, highlighting the critical ionization step.

LCMS_Workflow Sample Plasma Sample (+ Internal Std) Extraction LLE / SPE (Remove Proteins) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Eluent Q1 Q1 Filter Select m/z 318.2 ESI->Q1 Ions Collision Collision Cell Fragmentation Q1->Collision Precursor Q3 Q3 Filter Select m/z 166.1 Collision->Q3 Fragments Detector Detector Signal Integration Q3->Detector Quantifier

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for specific Nateglinide quantification.

References

  • Validation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods. Source: National Institutes of Health (NIH) [Link]

  • Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. Source: ResearchGate / Journal of Chromatography B [Link]

  • Development and Validation of LC-MS/MS Method for Simultaneous Quantification of Metformin and Nateglinide in Human Plasma. Source: Semantic Scholar [Link]

  • Spectrophotometric Determination of Nateglinide in Bulk and Tablet Dosage Forms. Source: Asian Journal of Pharmaceutics [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH.org [Link]

Sources

Comparative Analysis of Nateglinide Crystal Forms H and B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison between Nateglinide Crystal Form H (Thermodynamically Stable) and Form B (Metastable/Commercial), focusing on critical quality attributes (CQAs) for drug development.

Verdict:

  • Form H represents the thermodynamically stable modification with a higher melting point (136–142°C).[1][2] It is resistant to mechanical stress but exhibits slower intrinsic dissolution rates.

  • Form B is a metastable modification (MP: 129–130°C) often utilized in commercial formulations (e.g., Starlix®) due to its superior dissolution kinetics, which is critical for Nateglinide’s mechanism as a rapid-onset insulin secretagogue. However, it requires strict processing controls to prevent polymorphic conversion to Form H during grinding or thermal stress.

Physicochemical Characterization

Differentiation between Form H and Form B is the first critical step in raw material release testing. The following data aggregates distinct "fingerprint" characteristics.

Table 1: Comparative Physicochemical Properties[1][3]
PropertyForm H (Stable)Form B (Metastable)
Thermodynamic Status StableMetastable
Melting Point (DSC) 136°C – 142°C (Sharp Endotherm)129°C – 130°C (Sharp Endotherm)
XRPD Characteristic Peaks (2θ) 8.1°, 13.1°, 19.6°, 19.9°Weak/Absent peaks at 15–17° region
IR Spectrum (KBr) Absorptions at 1714, 1649, 1542 cm⁻¹Lacks absorptions at 1714, 1649, 1542 cm⁻¹
Mechanical Stability High (Resistant to grinding)Low (Converts to Form H upon grinding)
Experimental Insight: The "Grinding Effect"

A key diagnostic test for Form B is its instability under mechanical stress. When Form B is subjected to grinding (e.g., during tablet compression or milling), DSC analysis often reveals a "double peak" or a shift toward 138°C, indicating a solid-solid transition to Form H. Form H remains unchanged under similar conditions.

Thermodynamic Stability & Phase Transformation

Understanding the energy landscape is vital for process design. Form B is kinetically stable under controlled storage but thermodynamically unstable relative to Form H.

Mechanism of Transformation

The conversion from Form B to Form H is monotropic (irreversible under ambient pressure). This transformation is accelerated by:

  • Mechanical Stress: Milling, micronization, or compression.

  • Thermal Stress: Heating above 60°C without solvent.

  • Solvent-Mediated Transition: Slurrying Form B in ethanol/water at temperatures >15°C.

PhaseTransformation Solute Nateglinide (Dissolved) FormB Form B (Metastable) Solute->FormB Crystallization (T < 10°C) FormH Form H (Stable) Solute->FormH Crystallization (T > 15°C) FormB->FormH Grinding / Milling (Mechanical Stress) FormB->FormH Heating (>60°C) Solid-Solid Trans.

Figure 1: Crystallization and phase transformation pathways.[1][2][3][4] Blue lines indicate controlled crystallization; red dashed lines indicate risk of polymorphic conversion.

Biopharmaceutical Performance

Nateglinide is a BCS Class II drug (Low Solubility, High Permeability).[5] Therefore, solubility is the rate-limiting step for absorption.

  • Clinical Relevance: Nateglinide is taken before meals to control post-prandial glucose. This requires rapid dissolution .

  • Form B Advantage: As the higher-energy polymorph, Form B exhibits a higher apparent solubility and faster intrinsic dissolution rate (IDR) compared to Form H. This rapid dissolution spike drives the quick onset of action required for mealtime insulin secretion.

  • Risk: If Form B converts to Form H during shelf storage or manufacturing, the dissolution rate may drop significantly, potentially leading to therapeutic failure (delayed glucose control).

Experimental Protocols

The following protocols are designed to generate reference standards and validate polymorphic purity.

Protocol A: Selective Crystallization of Form B (Metastable)

Goal: Isolate pure Form B without contamination from Form H.

  • Dissolution: Dissolve 10 g of Nateglinide in 150 mL Ethanol at room temperature.

  • Solvent Addition: Add 100 mL water slowly while stirring.

  • Cooling (Critical Step): Rapidly cool the mixture to 5°C or below .

    • Note: Temperatures above 10°C promote Form H nucleation.[1]

  • Aging: Stir at 5°C for 1 hour to induce precipitation.

  • Filtration: Filter crystals immediately under cold conditions.

  • Drying: Dry under vacuum at < 50°C until solvent is removed, then briefly heat treat at 60-90°C to remove solvates if necessary, ensuring no conversion to H occurs (monitor via DSC).

Protocol B: Selective Crystallization of Form H (Stable)

Goal: Isolate thermodynamically stable Form H.

  • Dissolution: Dissolve 10 g of Nateglinide in 150 mL Ethanol.

  • Solvent Addition: Add 100 mL water.

  • Temperature Control: Maintain system temperature at 25°C - 30°C .

  • Seeding (Optional): Add 10 mg of Form H seeds to accelerate nucleation.

  • Aging: Stir for 3-6 hours. The extended time allows the system to reach thermodynamic equilibrium, favoring the stable form.

  • Filtration & Drying: Filter and dry at 60°C. Form H is robust and will not convert.

Protocol C: Polymorphic Purity Analysis via DSC

Goal: Detect Form H contamination in a Form B batch.

  • Sample Prep: Gently weigh 2-5 mg of sample into an aluminum pan. Do not grind the sample to ensure the pan content reflects the original state.

  • Method: Heat from 30°C to 160°C at a rate of 10°C/min.

  • Analysis:

    • Pass: Single endotherm at ~129-130°C.

    • Fail: Presence of a second endotherm at ~136-142°C (indicating Form H contamination) or a shift in the main peak.

References

  • Preparation of Nateglinide Form B and H Source: Google Patents (US Patent 5,463,116 / US Patent 7,544,834) [1]

  • Polymorphic purity of nateglinide through DSC Source: Journal of Pharmaceutical and Biomedical Analysis

  • Crystal Forms of Nateglinide and their Characterization Source: WIPO (WO 2004/067496) [1][2]

  • Relevance of Crystal Forms in the Pharmaceutical Field Source: National Institutes of Health (PMC)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nateglinide
Reactant of Route 2
Reactant of Route 2
Nateglinide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.